molecular formula C19H14ClN5O3 B12369961 D1N8

D1N8

货号: B12369961
分子量: 395.8 g/mol
InChI 键: APVUKPBLCFQIPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D1N8 is a useful research compound. Its molecular formula is C19H14ClN5O3 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H14ClN5O3

分子量

395.8 g/mol

IUPAC 名称

1-[[1-[(3-chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide

InChI

InChI=1S/C19H14ClN5O3/c20-13-3-1-2-11(6-13)8-24-9-14(22-23-24)10-25-16-5-4-12(18(21)27)7-15(16)17(26)19(25)28/h1-7,9H,8,10H2,(H2,21,27)

InChI 键

APVUKPBLCFQIPO-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O

产品来源

United States

Foundational & Exploratory

The Synthesis and Characterization of D1N8: A Potent SARS-CoV-2 3CLpro Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D1N8 is a novel, potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the synthesis, characterization, and mechanism of action of this compound, an isatin-1,2,3-triazole derivative. The synthesis is achieved through a click chemistry-based approach, offering a modular and efficient route to this class of compounds. This guide is intended to provide researchers and drug development professionals with the necessary information to synthesize, characterize, and further investigate this compound and related compounds as potential anti-SARS-CoV-2 agents.

Introduction

The ongoing global health challenge posed by SARS-CoV-2 has necessitated the rapid development of effective antiviral therapeutics. The 3CL protease (3CLpro), also known as the main protease (Mpro), is a key enzyme in the life cycle of the virus, responsible for processing viral polyproteins into functional proteins required for viral replication. This makes 3CLpro a prime target for antiviral drug development. This compound has emerged as a promising inhibitor of this enzyme, demonstrating significant potency.[1][2] This guide details the chemical synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is based on a convergent approach utilizing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][3][4] The general synthetic strategy involves the preparation of an N-propargylated isatin intermediate, which then undergoes a cycloaddition reaction with a suitably substituted aromatic azide.

Experimental Protocols

Step 1: Synthesis of N-propargyl-isatin

To a solution of isatin in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃). Propargyl bromide is then added, and the reaction mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by pouring it into water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield N-propargyl-isatin, which can be purified by column chromatography.[3][4]

Step 2: Synthesis of the Azide Intermediate

The synthesis of the requisite azide is typically achieved from the corresponding aniline derivative. The aniline is diazotized using sodium nitrite in the presence of a mineral acid, followed by the addition of sodium azide to yield the aromatic azide.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form this compound

N-propargyl-isatin and the synthesized azide are dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. A copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is then added. The reaction is stirred at room temperature until completion. After an appropriate workup and purification by column chromatography, this compound is obtained as the final product.[1][3][4]

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.

Analytical Data
Analysis Result
Appearance Yellow Solid
Molecular Formula C₂₀H₁₅N₅O₃
Molecular Weight 389.37 g/mol
Purity (HPLC) >95%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry (HR-MS) m/z calculated for C₂₀H₁₅N₅O₃ [M+H]⁺, found to be in agreement
Biological Activity

The inhibitory activity of this compound against SARS-CoV-2 3CLpro and its cytotoxicity are key parameters in its characterization.

Parameter Value Reference
IC₅₀ (SARS-CoV-2 3CLpro) 0.44 ± 0.12 µM[1]
CC₅₀ (Cytotoxicity) >20 µM[1]

Mechanism of Action

This compound functions as an inhibitor of the SARS-CoV-2 3CLpro. The isatin core and the triazole linkage are believed to play a crucial role in binding to the active site of the enzyme, thereby preventing it from cleaving the viral polyprotein. This inhibition of proteolytic activity disrupts the viral replication cycle.[1][5]

Visualizations

Synthetic Workflow of this compound

D1N8_Synthesis cluster_start Isatin Isatin PropargylBromide Propargyl Bromide, K2CO3, DMF N_Propargyl_Isatin N-Propargyl-isatin PropargylBromide->N_Propargyl_Isatin ClickReaction Cu(I) catalyst THF/H2O AromaticAmine Aromatic Amine AzideFormation 1. NaNO2, HCl 2. NaN3 AromaticAzide Aromatic Azide AzideFormation->AromaticAzide This compound This compound ClickReaction->this compound

Caption: Synthetic scheme for this compound via CuAAC click chemistry.

Mechanism of 3CLpro Inhibition

Inhibition_Mechanism Viral_Polyprotein Viral Polyprotein Active_3CLpro Active SARS-CoV-2 3CLpro Viral_Polyprotein->Active_3CLpro Cleavage Functional_Proteins Functional Viral Proteins Active_3CLpro->Functional_Proteins Produces Inhibited_3CLpro Inhibited 3CLpro Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound This compound->Active_3CLpro Inhibits

Caption: this compound inhibits 3CLpro, blocking viral replication.

Conclusion

This compound is a potent and selective inhibitor of SARS-CoV-2 3CLpro with a well-defined synthesis and characterization profile. The click chemistry-based synthesis provides an efficient and adaptable platform for the generation of a library of related compounds for further structure-activity relationship (SAR) studies. The data presented in this guide serves as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into this compound as a potential therapeutic agent for COVID-19.

References

Technical Guide: D1N8, a Potent Inhibitor of SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of D1N8, a novel, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro). This compound, a 1,2,3-triazole isatin derivative, has been identified as a potent antagonist of this key viral enzyme, which is essential for the replication of the virus.[1] This document is intended for researchers, scientists, and drug development professionals, and outlines the core characteristics of this compound, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and experimental workflows.

Physical and Chemical Properties

This compound is a solid at room temperature.[2] While a specific melting point has not been published, its structural analogs, 1,2,3-triazole isatin hybrids, are typically crystalline solids with melting points often exceeding 200°C.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-(1-( (3-chlorobenzyl) -1H-1,2,3-triazol-4-yl) methyl) isatin-5-carboxamideInferred from Structure
CAS Number 2894770-40-0[2]
Molecular Formula C₁₉H₁₄ClN₅O₃CymitQuimica
Molecular Weight 395.80 g/mol [4]
Appearance Solid[2]
Solubility May dissolve in Dimethyl Sulfoxide (DMSO)[2]

Biological Activity

This compound demonstrates potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme. Its efficacy has been quantified through in vitro assays, revealing significant potency and selectivity.

Table 2: Biological Activity of this compound

ParameterValueCell LineSource
IC₅₀ (3CLpro Inhibition) 0.44 ± 0.12 µM-[1]
CC₅₀ (Cytotoxicity) >20 µMVero E6[1]

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The antiviral activity of this compound stems from its direct inhibition of the SARS-CoV-2 3CLpro. This cysteine protease is crucial for the viral life cycle, as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). By binding to the active site of 3CLpro, this compound prevents this proteolytic processing, thereby halting viral replication.

SARS_CoV_2_Polyprotein_Processing cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibitor Mechanism of this compound Viral_RNA Viral RNA Genome Translation Host Ribosome Translation Viral_RNA->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins 3CLpro_Cleavage 3CLpro Proteolytic Cleavage Polyproteins->3CLpro_Cleavage NSPs Functional Non-Structural Proteins (NSPs) 3CLpro_Cleavage->NSPs Replication_Complex Formation of Viral Replication/Transcription Complex NSPs->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions This compound This compound This compound->3CLpro_Cleavage Inhibition Inhibition Inhibition

This compound inhibits the proteolytic processing of viral polyproteins.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is synthesized using a "click chemistry" approach, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient and regioselective formation of the 1,2,3-triazole ring from an isatin-alkyne precursor and an azide.[1]

Materials:

  • 1-(prop-2-yn-1-yl)-2,3-dioxoindoline-5-carboxamide (Isatin-alkyne precursor)

  • 1-(azidomethyl)-3-chlorobenzene (Azide precursor)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-(prop-2-yn-1-yl)-2,3-dioxoindoline-5-carboxamide (1.0 equivalent) and 1-(azidomethyl)-3-chlorobenzene (1.2 equivalents) in a 1:1 mixture of tetrahydrofuran and water.

  • To this solution, add sodium ascorbate (0.6 equivalents) and copper(II) sulfate pentahydrate (0.3 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5][6]

In Vitro 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of this compound against SARS-CoV-2 3CLpro can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay measures the cleavage of a fluorogenic peptide substrate by the protease.[4][7]

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate (e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH₂)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the this compound dilutions. Include wells with buffer and DMSO as positive and negative controls, respectively.

  • Add the SARS-CoV-2 3CLpro solution to each well to a final concentration of approximately 15-20 nM.

  • Pre-incubate the plate at room temperature (or 37°C for enhanced sensitivity) for 15-60 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well to a final concentration of 15-30 µM.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 425 nm emission for the Edans/Dabcyl pair) over a period of 15-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cytotoxicity Assay in Vero E6 Cells (MTT Assay)

The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in Vero E6 cells, a cell line commonly used for SARS-CoV-2 research.[8][9][10]

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include wells with medium and DMSO as controls.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the control.

  • Plot the cell viability against the inhibitor concentrations and fit the data to determine the CC₅₀ value.

Experimental and Screening Workflow

The discovery and characterization of this compound followed a structured workflow, beginning with high-throughput screening and culminating in detailed biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Screening cluster_validation Hit Validation & Characterization Synthesis Click Chemistry-based Miniaturized Synthesis Screening High-Throughput Screening (FRET Assay) Synthesis->Screening Hit_Identification Hit Identification (e.g., this compound) Screening->Hit_Identification Scaled_Synthesis Scaled-up Synthesis & Purification Hit_Identification->Scaled_Synthesis IC50_Determination IC50 Determination (Dose-Response FRET Assay) Scaled_Synthesis->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (MTT on Vero E6) IC50_Determination->Cytotoxicity_Assay Lead_Compound Lead Compound Profile (this compound) Cytotoxicity_Assay->Lead_Compound

Workflow for the identification and characterization of this compound.

Conclusion

This compound is a promising lead compound for the development of antiviral therapeutics against SARS-CoV-2. Its potent and specific inhibition of the viral 3CL protease, coupled with low cytotoxicity, makes it an attractive candidate for further preclinical development. The synthetic and analytical protocols provided in this guide offer a framework for researchers to further investigate this compound and similar 1,2,3-triazole isatin derivatives in the ongoing effort to combat COVID-19 and future coronavirus outbreaks.

References

D1N8 discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Characterization of D1N8, a Novel SARS-CoV-2 3CLpro Inhibitor

Introduction

This compound is a potent and selective inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3][4][5] Its discovery represents a significant step forward in the development of novel antiviral therapeutics against COVID-19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

The discovery of this compound was the result of a targeted drug discovery campaign aimed at identifying novel inhibitors of SARS-CoV-2 3CLpro. The research began with a known N-substituted isatin derivative, L-26, which showed potential as a 3CLpro inhibitor but was hampered by poor cell-based antiviral activity and high cytotoxicity.[3][5][6][7]

To improve upon the therapeutic profile of L-26, a library of 58 novel 1,2,3-triazole isatin derivatives was synthesized using a click-chemistry-based miniaturized synthesis approach.[2][3][5][7] This library was then subjected to a rapid screening process to evaluate the inhibitory activity of each compound against SARS-CoV-2 3CLpro.[2][5] Through this screening, this compound emerged as one of the most promising candidates, exhibiting potent inhibitory activity and significantly reduced cytotoxicity compared to the lead compound L-26.[2][3][5]

Quantitative Data

The key quantitative parameters for this compound and the lead compound L-26 are summarized in the table below for direct comparison.

CompoundIC50 (μM) against SARS-CoV-2 3CLproCC50 (μM) in Vero E6 cells
This compound 0.44 ± 0.12 >20
L-260.30 ± 0.14<2.6

Table 1: Comparison of the 50% inhibitory concentration (IC50) against SARS-CoV-2 3CLpro and the 50% cytotoxic concentration (CC50) in Vero E6 cells for this compound and the lead compound L-26.[2][3][5]

Experimental Protocols

The following are the detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

Synthesis of this compound

This compound was synthesized as part of a larger library of 1,2,3-triazole isatin derivatives. The synthesis involved a click-chemistry reaction (Copper(I)-catalyzed azide-alkyne cycloaddition) between an alkynyl-functionalized isatin core and an azide-substituted benzyl group in a 96-well plate format for rapid synthesis.[2] The resulting compounds were then screened for activity without the need for purification. For confirmatory studies, this compound was synthesized on a milligram scale.[2]

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

  • Assay Principle: The assay utilizes a fluorogenic substrate that is cleaved by 3CLpro, separating a quencher from a fluorophore and resulting in an increase in fluorescence.

  • Procedure:

    • The reaction was conducted in a buffer solution containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.

    • Recombinant SARS-CoV-2 3CLpro was pre-incubated with this compound at various concentrations for 10 minutes at 37°C.

    • The enzymatic reaction was initiated by the addition of the FRET substrate.

    • The fluorescence intensity was measured over time using a microplate reader.

    • The 50% inhibitory concentration (IC50) was calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated in African green monkey Vero E6 cells.

  • Procedure:

    • Vero E6 cells were seeded in 96-well plates and incubated for 24 hours.

    • The cells were then treated with various concentrations of this compound.

    • After a 26-hour incubation period, cell viability was assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

    • The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.[1][2]

DTT-Dependent Assay for Target Specificity

To confirm that this compound specifically inhibits the cysteine protease 3CLpro and does not act as a non-specific reactive compound, a dithiothreitol (DTT)-dependent assay was performed.

  • Assay Principle: DTT is a reducing agent that can reverse the activity of non-specific, redox-active inhibitors. A true inhibitor of the enzyme's active site should not have its activity significantly altered by the presence of DTT.

  • Procedure:

    • The FRET-based 3CLpro inhibition assay was performed in the presence and absence of 4 mM DTT.

    • The inhibitory activity of this compound was compared under both conditions.

    • The results showed that the inhibitory potency of this compound was not significantly affected by the presence of DTT, confirming its specific interaction with the 3CLpro active site.[2]

Visualizations

Signaling Pathway: SARS-CoV-2 Replication and the Role of 3CLpro

SARS_CoV_2_Replication cluster_host_cell Host Cell cluster_protease Role of 3CLpro Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Proteolytic Cleavage Translation->Proteolysis Replication RNA Replication & Transcription Proteolysis->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab 3CLpro 3CLpro (Main Protease) Polyprotein pp1a/pp1ab->3CLpro cleavage by Functional Proteins Non-structural Proteins (NSPs) 3CLpro->Functional Proteins releases Functional Proteins->Replication This compound This compound This compound->3CLpro Inhibits SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Entry D1N8_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening and Validation Lead_Compound Lead Compound (L-26) Click_Chemistry Click-Chemistry-based Miniaturized Synthesis Lead_Compound->Click_Chemistry Compound_Library 58-Member Isatin Derivative Library Click_Chemistry->Compound_Library FRET_Assay FRET-based 3CLpro Inhibition Assay Compound_Library->FRET_Assay Hit_Identification Hit Identification (this compound and D1N52) FRET_Assay->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (Vero E6 cells) Hit_Identification->Cytotoxicity_Assay DTT_Assay DTT-dependent Assay for Target Specificity Hit_Identification->DTT_Assay Validated_Hit Validated Hit (this compound) Further_Studies Further Preclinical and Clinical Studies Validated_Hit->Further_Studies Proceed to Further Studies

References

Unlocking the Research Potential of DNAH8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynein Axonemal Heavy Chain 8 (DNAH8) is a protein coding gene that encodes for a heavy chain component of axonemal dynein.[1] Axonemal dyneins are motor protein complexes that play a crucial role in the motility of cilia and flagella by generating force through ATP hydrolysis and interaction with microtubules.[1] While initially recognized for its essential role in sperm motility and male fertility, emerging evidence suggests a broader involvement of DNAH8 in various cellular processes and disease states, including cancer. This technical guide aims to provide an in-depth overview of the current understanding of DNAH8 and to highlight promising avenues for future research.

Potential Research Areas for DNAH8

The multifaceted nature of DNAH8 presents several key areas for intensive research:

  • Male Infertility and Spermatogenesis: Mutations in DNAH8 are strongly associated with male infertility, specifically a condition known as Multiple Morphological Abnormalities of the Sperm Flagella (MMAF).[2][3] This severe form of asthenoteratozoospermia is characterized by immotile spermatozoa with malformed or absent flagella.[2][4] Future research could focus on:

    • Elucidating the precise molecular mechanisms by which DNAH8 mutations lead to flagellar defects.

    • Identifying other interacting proteins involved in DNAH8's function during spermatogenesis.

    • Developing diagnostic markers based on DNAH8 mutations for male infertility.[5]

    • Investigating the efficacy and safety of assisted reproductive technologies, such as intracytoplasmic sperm injection (ICSI), for individuals with DNAH8-related infertility.[2][3]

  • Role in Cancer Progression: Recent studies have implicated DNAH8 in the progression of certain cancers, most notably prostate cancer.[6][7] DNAH8 expression is upregulated in metastatic prostate cancer and is associated with increased androgen receptor (AR) transcriptional activity and poor patient prognosis.[6][7] Potential research directions include:

    • Investigating the role of DNAH8 in other hormone-dependent cancers.

    • Exploring DNAH8 as a potential therapeutic target for castration-resistant prostate cancer.

    • Understanding the signaling pathways regulated by DNAH8 in cancer cells.

    • Examining the link between somatic mutations in DNAH8 and tumorigenesis in malignancies like hepatocellular carcinoma and inflammatory breast cancer.[6]

  • Ciliary Function and Associated Disorders: Given its role as a component of axonemal dynein, DNAH8 may be involved in the function of motile cilia throughout the body.[1][8] Defects in ciliary function are linked to a class of genetic disorders known as ciliopathies. Research in this area could explore:

    • The potential involvement of DNAH8 mutations in primary ciliary dyskinesia (PCD) or other ciliopathies.[1]

    • The specific function of DNAH8 in the cilia of the respiratory tract and other organs.

  • Broader Roles in Cellular Physiology: The identification of DNAH8 variants in studies on substance use disorders suggests that its function may extend beyond motility.[6] This opens up avenues to investigate:

    • The expression and function of DNAH8 in the central nervous system.

    • Its potential involvement in neuronal development and function.

Quantitative Data

The following table summarizes semen parameters in men with bi-allelic DNAH8 variants, highlighting the severe impact on sperm motility and morphology.

ParameterPatient 1Patient 2Reference Values (WHO)
Semen Volume (mL)2.41.6≥1.5
Sperm Concentration (10⁶/mL)69.830.2≥15
Total Sperm Number (10⁶)167.548.3≥39
Total Motility (%)00≥40
Progressive Motility (%)00≥32
Normal Morphology (%)00≥4

Data adapted from studies on patients with confirmed DNAH8 mutations.[2][5]

Experimental Protocols

Detailed methodologies for key experiments in DNAH8 research are outlined below.

Whole-Exome Sequencing (WES) and Variant Identification
  • Objective: To identify pathogenic genetic variants in individuals with suspected DNAH8-related disorders.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from peripheral blood samples using a standard DNA extraction kit.

    • Library Preparation: DNA is fragmented, and adapters are ligated to the ends. Exonic regions are captured using a commercial exome enrichment kit.

    • Sequencing: The captured DNA library is sequenced on a high-throughput sequencing platform.

    • Data Analysis: Raw sequencing data is aligned to the human reference genome. Variant calling is performed, followed by annotation and filtering. Variants are prioritized based on their predicted pathogenicity, inheritance pattern, and minor allele frequency in population databases.[5][9]

Sanger Sequencing
  • Objective: To validate candidate variants identified through WES.

  • Methodology:

    • Primer Design: PCR primers are designed to amplify the genomic region containing the variant of interest.

    • PCR Amplification: The target region is amplified from the patient's genomic DNA.

    • Sequencing: The PCR product is sequenced using the Sanger method.

    • Analysis: The resulting sequence is compared to the reference sequence to confirm the presence of the variant.[9]

Immunofluorescence (IF) Staining
  • Objective: To examine the expression and localization of the DNAH8 protein in cells or tissues.

  • Methodology:

    • Sample Preparation: Spermatozoa or tissue sections are fixed and permeabilized.

    • Antibody Incubation: Samples are incubated with a primary antibody specific to DNAH8. Following washing, a fluorescently labeled secondary antibody is added.

    • Counterstaining: A nuclear counterstain (e.g., DAPI) is often used.

    • Imaging: Samples are visualized using a fluorescence microscope. The absence or mislocalization of the fluorescent signal in patients compared to controls can indicate a pathogenic effect of a mutation.[2][9]

Transmission Electron Microscopy (TEM)
  • Objective: To analyze the ultrastructural defects in sperm flagella caused by DNAH8 mutations.

  • Methodology:

    • Sample Fixation: Semen samples are fixed in a glutaraldehyde solution.

    • Processing: Samples are post-fixed, dehydrated, and embedded in resin.

    • Sectioning: Ultrathin sections are cut and mounted on copper grids.

    • Staining: Sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

    • Imaging: The ultrastructure of the sperm axoneme is examined using a transmission electron microscope.[2][9]

Generation of Knockout (KO) Mouse Models
  • Objective: To study the in vivo function of Dnah8 and recapitulate human disease phenotypes.

  • Methodology:

    • CRISPR-Cas9 System: Guide RNAs (gRNAs) are designed to target the Dnah8 gene in mouse embryos.

    • Microinjection: The gRNAs and Cas9 nuclease are microinjected into fertilized mouse eggs.

    • Embryo Transfer: The injected embryos are transferred to pseudopregnant female mice.

    • Genotyping: Offspring are genotyped to identify individuals with the desired Dnah8 knockout.

    • Phenotypic Analysis: The KO mice are analyzed for fertility, sperm parameters, and other relevant phenotypes.[2]

Mandatory Visualizations

Signaling Pathways and Workflows

DNAH8_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation DNAH8_protein DNAH8 Protein DNAH8_protein->AR Positive Feedback Loop (Enhances AR Activity) ARE Androgen Response Element (ARE) AR_dimer->ARE DNAH8_gene DNAH8 Gene DNAH8_gene->DNAH8_protein Transcription & Translation ARE->DNAH8_gene Promotes Transcription Proliferation Cell Proliferation & Metastasis ARE->Proliferation Transcription of Target Genes

Caption: DNAH8 in the Androgen Receptor (AR) Signaling Pathway.

WES_Workflow start Patient with MMAF Phenotype dna_extraction Genomic DNA Extraction (Peripheral Blood) start->dna_extraction wes Whole-Exome Sequencing (WES) dna_extraction->wes data_analysis Bioinformatic Analysis (Alignment, Variant Calling) wes->data_analysis filtering Variant Filtering (Frequency, Pathogenicity) data_analysis->filtering candidate Candidate Pathogenic Variant in DNAH8 filtering->candidate sanger Sanger Sequencing Validation candidate->sanger end Confirmed Pathogenic Variant sanger->end Functional_Analysis_Workflow start Confirmed DNAH8 Variant if_staining Immunofluorescence (IF) (Spermatozoa) start->if_staining tem_analysis Transmission Electron Microscopy (TEM) (Sperm Flagella) start->tem_analysis ko_model Generation of Dnah8 KO Mouse Model (CRISPR-Cas9) start->ko_model protein_exp Assess Protein Expression & Localization if_staining->protein_exp ultrastructure Analyze Axonemal Ultrastructure tem_analysis->ultrastructure phenotype Phenotypic Analysis (Fertility, Sperm Morphology) ko_model->phenotype conclusion Elucidation of Pathogenic Mechanism protein_exp->conclusion ultrastructure->conclusion phenotype->conclusion

References

In-depth Analysis of "D1N8" Reveals Ambiguity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and clinical databases for a specific molecule or drug designated "D1N8" has yielded no definitive results. The term appears most frequently as a shorthand for "Day 1 and Day 8" in clinical trial dosing schedules, rather than a distinct molecular entity.

While the query sought a detailed technical guide on the mechanism of action of "this compound," the available literature does not identify a singular compound or protein with this name. The search results did, however, provide context on various research areas where similar-sounding terms or related concepts are discussed.

For instance, one clinical trial protocol outlines a dosing regimen as "D1, D8 of 28 day cycles," referring to the administration of a treatment on the first and eighth days of a 28-day cycle. This usage of "D1, D8" is common in oncology and other fields where cyclical therapies are employed.

Separately, research into the protein "Disabled-1" (Dab1) has elucidated its role in signaling pathways crucial for neuronal development. Dab1 is an adapter protein involved in the Reelin signaling pathway, which is essential for the proper layering of neurons in the brain[1][2]. It has also been shown to act as an adaptor for the epidermal growth factor receptor (EGFR), indicating its involvement in cellular proliferation independent of the Reelin pathway[1].

In the context of antifungal research, a plant defensin named "NaD1" has been identified and its mechanism of action against Candida albicans has been explored. NaD1 interacts with the fungal cell surface, leading to membrane permeabilization, the production of reactive oxygen species, and ultimately, cell death[3].

Furthermore, the term "Disitamab Vedotin," an antibody-drug conjugate, is mentioned in the context of bladder cancer treatment, with studies indicating its influence on the TNF signaling pathway[4].

Finally, the NEDD8-activating enzyme E1 regulatory subunit (NAE1) is a key component in the neddylation pathway, a process vital for cell cycle progression[5].

Based on the available scientific and clinical literature, "this compound" does not correspond to a known specific molecule, drug, or biological entity. The term is most plausibly interpreted as an abbreviation for a dosing schedule in clinical trials. Therefore, a technical guide on the mechanism of action of "this compound" cannot be constructed. Researchers interested in the topics that emerged during this search are encouraged to investigate the specific entities mentioned, such as the Dab1 protein, the NaD1 defensin, Disitamab Vedotin, or the NAE1 enzyme, using their respective formal designations.

References

Unraveling the Enigma of D1N8: A Deep Dive into Deuterium Labeling

Author: BenchChem Technical Support Team. Date: December 2025

The initial investigation into the deuterium labeling of a compound designated as "D1N8" has revealed a significant information gap. Extensive searches of publicly available scientific literature, chemical databases, and technical whitepapers have yielded no specific molecule or experimental protocol associated with this identifier.

This suggests that "this compound" may represent an internal, proprietary designation for a compound not yet disclosed in public forums, a potential typographical error in the query, or a highly specialized molecule with limited documentation.

For researchers, scientists, and drug development professionals seeking to understand the intricacies of deuterium labeling, the broader principles and applications remain a vibrant area of study. Deuterium, a stable isotope of hydrogen, offers a powerful tool in medicinal chemistry and pharmacological research. Its strategic incorporation into a molecule can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxicity. This "deuterium effect" is a key strategy in the development of next-generation therapeutics.

The process of deuterium labeling involves the selective replacement of hydrogen atoms with deuterium atoms within a molecule's structure. This can be achieved through various synthetic methodologies, each with its own advantages and challenges. The precise location of the deuterium label is critical, as it dictates the impact on the drug's metabolic fate.

To provide the requested in-depth technical guide, clarification on the specific chemical structure and context of "this compound" is necessary. Without this fundamental information, any attempt to detail experimental protocols, quantitative data, or signaling pathways would be purely speculative and not grounded in scientific fact.

We encourage the requester to verify the designation "this compound" and provide any additional context or structural information that could aid in a more targeted and fruitful investigation. Upon receiving more specific details, a comprehensive technical guide adhering to the user's stringent requirements for data presentation, experimental protocols, and data visualization can be accurately and effectively constructed.

D1N8: A Potent Inhibitor of SARS-CoV-2 3CL Protease, Not a Protein Substrate for Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the stability and degradation pathways of a presumed protein "D1N8" has revealed a critical misidentification in the query. The entity "this compound" is not a protein but a potent small molecule inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a key enzyme in the viral life cycle. Consequently, the concepts of protein stability, half-life, and degradation pathways such as ubiquitination do not apply to this compound.

This guide clarifies the nature of this compound based on available scientific literature and explains the fundamental biological processes of protein degradation that were the focus of the original query.

The True Identity of this compound: A Chemical Compound

This compound is a novel 1,2,3-triazole isatin derivative identified through click-chemistry-based screening.[1][2] It functions as a non-covalent inhibitor of the SARS-CoV-2 3CL protease.[3] Research has focused on its efficacy as a potential antiviral agent against COVID-19.

Published studies have characterized this compound by its inhibitory concentration (IC50) and cytotoxic concentration (CC50).

ParameterValueDescriptionReference
IC50 0.44 ± 0.12 µMThe concentration at which this compound inhibits 50% of the SARS-CoV-2 3CLpro enzymatic activity.[1][2][4]
CC50 > 20 µMThe concentration at which this compound causes death to 50% of cultured cells. A higher value indicates lower cytotoxicity.[1][2][4]

These parameters are standard measures for the potency and safety of chemical compounds in drug development and are distinct from the metrics used to assess protein stability.

Understanding Protein Stability and Degradation

For the benefit of researchers and drug development professionals, this section outlines the core concepts of protein stability and degradation that were the intended focus of the original request.

Proteins are dynamic macromolecules whose cellular concentrations are tightly regulated by a balance between synthesis and degradation. Protein stability refers to a protein's ability to maintain its native, functional conformation. The degradation of proteins is a crucial cellular process for removing misfolded, damaged, or no-longer-needed proteins, and for regulating various cellular pathways.

The primary mechanism for selective protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPS). This pathway involves the tagging of substrate proteins with a small protein called ubiquitin.

The process of ubiquitination is carried out by a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.

The repeated addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein.

// Nodes Ub [label="Ubiquitin", fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1\n(Activating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Conjugating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Target Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUb_Substrate [label="Polyubiquitinated\nTarget Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptides [label="Peptides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ub -> E1 [label="ATP"]; E1 -> E2 [label="Ub"]; E2 -> E3 [label="Ub"]; Substrate -> E3; E3 -> PolyUb_Substrate [label=" Polyubiquitination"]; PolyUb_Substrate -> Proteasome; Proteasome -> Peptides [label="Degradation"]; Proteasome -> Ub [label="Recycling", style=dashed]; } The Ubiquitin-Proteasome Pathway for protein degradation.

Several experimental techniques are commonly employed to investigate the stability and degradation of a specific protein:

  • Cycloheximide (CHX) Chase Assay: This is a widely used method to determine the half-life of a protein. CHX inhibits protein synthesis, and the decay of the target protein is monitored over time by methods such as Western blotting.

  • Ubiquitination Assays: To determine if a protein is ubiquitinated, immunoprecipitation of the target protein followed by Western blotting for ubiquitin can be performed. In vitro ubiquitination assays using purified E1, E2, and E3 enzymes can identify the specific components of the UPS responsible for the protein's degradation.

  • Mass Spectrometry: This powerful technique can be used to identify post-translational modifications, including ubiquitination, and to identify interacting partners that may be involved in the degradation process.

// Nodes start [label="Treat cells with\nCycloheximide (CHX)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect cell lysates\nat different time points\n(e.g., 0, 2, 4, 8 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; sds [label="Perform SDS-PAGE and\nWestern Blotting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; probe [label="Probe with antibody\nagainst target protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify protein levels\nand calculate half-life", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> collect; collect -> sds; sds -> probe; probe -> quantify; } Workflow for a Cycloheximide (CHX) Chase Assay.

References

In Vitro Profile of D1N8: A Potent SARS-CoV-2 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of D1N8, a novel isatin derivative identified as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). This compound demonstrates significant potential as a candidate for the development of anti-SARS-CoV-2 therapeutics. This document summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the compound's mechanism of action and experimental workflow.

Core Findings and Data Presentation

This compound has been identified as a potent inhibitor of the SARS-CoV-2 3CLpro, an enzyme essential for viral replication. In vitro studies have quantified its inhibitory potency and cellular cytotoxicity, highlighting its favorable preliminary profile.

Quantitative Data Summary

The following table summarizes the key in vitro activity data for this compound and a reference compound, L-26.

CompoundTargetIC50 (μM)CC50 (μM)
This compound SARS-CoV-2 3CLpro 0.44 ± 0.12 [1][2][3][4]>20 [1][2][3][4]
L-26 (Reference)SARS-CoV-2 3CLpro0.30 ± 0.14[1][2]<2.6[1][2]
  • IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the compound required to inhibit 50% of the 3CLpro enzymatic activity. A lower IC50 value signifies higher potency.

  • CC50 (Half-maximal cytotoxic concentration): Represents the concentration of the compound that results in the death of 50% of cultured cells. A higher CC50 value indicates lower cytotoxicity.

The data demonstrates that this compound exhibits potent inhibition of SARS-CoV-2 3CLpro, comparable to the reference inhibitor L-26, but with significantly lower cytotoxicity.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound. While the precise, detailed protocols from the original publication are not fully available, the following represents a standard approach for these assays based on the available literature.

Synthesis of this compound

This compound is a 1,2,3-triazole isatin derivative. Its synthesis was achieved through a click-chemistry-based rapid screening approach.[2] This methodology involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of triazole-containing isatin derivatives. The general workflow for the synthesis is as follows:

  • Preparation of an alkynyl-isatin core: An isatin scaffold is functionalized with an alkyne group.

  • Preparation of a library of azide-containing building blocks: A diverse set of molecules containing an azide functional group is prepared or procured.

  • Click Chemistry Reaction: The alkynyl-isatin core is reacted with the various azide building blocks in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., a mixture of t-BuOH and H2O). This reaction is typically performed in a high-throughput format, such as in 96-well plates.

  • Identification of this compound: The resulting library of compounds is then screened for biological activity. This compound was identified from this library as a potent inhibitor.

SARS-CoV-2 3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a FRET-based enzymatic assay. This assay measures the cleavage of a fluorogenic substrate by the protease.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • FRET substrate: A peptide containing a fluorophore and a quencher separated by a 3CLpro cleavage sequence.

    • Assay buffer: Typically a buffer such as Tris-HCl or HEPES at a physiological pH, containing salts like NaCl and a reducing agent like DTT.

    • Test compound (this compound) dissolved in DMSO.

    • 96-well or 384-well microplates (black, for fluorescence measurements).

    • Fluorescence plate reader.

  • Assay Procedure:

    • The test compound (this compound) is serially diluted to various concentrations.

    • A solution of SARS-CoV-2 3CLpro is prepared in the assay buffer.

    • The enzyme solution is added to the wells of the microplate.

    • The serially diluted this compound is added to the wells containing the enzyme and incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The FRET substrate is added to all wells to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

    • The rate of substrate cleavage is determined from the slope of the fluorescence intensity versus time plot.

    • The percentage of inhibition for each concentration of this compound is calculated relative to a DMSO control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated in a suitable cell line (e.g., Vero E6 or HEK293T cells) to determine its effect on cell viability.

  • Reagents and Materials:

    • Mammalian cell line (e.g., Vero E6)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compound (this compound) dissolved in DMSO.

    • Cell viability reagent (e.g., MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay).

    • 96-well cell culture plates.

    • Microplate reader (absorbance or luminescence).

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a further period to allow for color development (for absorbance-based assays) or signal generation (for luminescence-based assays).

    • The absorbance or luminescence is measured using a microplate reader.

    • The percentage of cell viability for each concentration of this compound is calculated relative to the vehicle control.

    • The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its in vitro evaluation.

D1N8_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CLpro 3CLpro Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins This compound This compound Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release 3CLpro->Polyprotein Cleavage This compound->3CLpro Inhibits

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

D1N8_Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_data Data Analysis Isatin Core Isatin Core Click Chemistry Click Chemistry Isatin Core->Click Chemistry Azide Library Azide Library Azide Library->Click Chemistry This compound Library This compound Library Click Chemistry->this compound Library 3CLpro Inhibition Assay 3CLpro Inhibition Assay This compound Library->3CLpro Inhibition Assay Hit Identification (this compound) Hit Identification (this compound) 3CLpro Inhibition Assay->Hit Identification (this compound) IC50 Determination IC50 Determination 3CLpro Inhibition Assay->IC50 Determination Cytotoxicity Assay Cytotoxicity Assay CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Hit Identification (this compound)->Cytotoxicity Assay

Caption: Experimental workflow for the identification and in vitro characterization of this compound.

References

Methodological & Application

Application Notes: Dendritic Cell and CD8+ T-Cell Co-Culture for Antigen-Specific T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "D1N8 protocol" does not correspond to a standardized, publicly documented cell culture protocol in the provided search results. Therefore, this document presents a representative protocol for a Dendritic Cell (DC) and CD8+ T-Cell Co-culture, a fundamental technique in immunology and drug development, which aligns with the themes of cellular assays and signaling pathways found in the search results. This protocol is provided as a comprehensive example of application notes and detailed experimental procedures.

Introduction

The co-culture of dendritic cells (DCs) with CD8+ T-cells is a cornerstone in vitro assay for studying the activation, proliferation, and effector functions of antigen-specific cytotoxic T lymphocytes (CTLs). DCs are the most potent antigen-presenting cells (APCs), capable of processing and presenting exogenous antigens on MHC class I molecules to naive CD8+ T-cells, a process known as cross-presentation. This protocol details the generation of monocyte-derived DCs (Mo-DCs), loading them with a specific antigen, and subsequently co-culturing them with autologous CD8+ T-cells to elicit an antigen-specific immune response.

Applications in Research and Drug Development

  • Vaccine Development: Assessing the immunogenicity of vaccine candidates by their ability to induce antigen-specific T-cell responses.

  • Cancer Immunotherapy: Evaluating the efficacy of cancer vaccines, checkpoint inhibitors, or adoptive cell therapies in enhancing anti-tumor T-cell activity.

  • Infectious Disease Research: Studying the T-cell response to viral or bacterial antigens.

  • Autoimmunity: Investigating the mechanisms of T-cell tolerance and the breakdown of self-tolerance in autoimmune diseases.[1]

  • Drug Screening: Screening for compounds that modulate T-cell activation or DC function.

Principle of the Assay

This protocol is divided into three main stages:

  • Generation of Mo-DCs: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into immature DCs using a specific cytokine cocktail.

  • DC Maturation and Antigen Loading: Immature DCs are matured and simultaneously loaded with a peptide antigen of interest. Mature DCs upregulate co-stimulatory molecules necessary for robust T-cell activation.

  • Co-culture and Analysis: Antigen-loaded mature DCs are co-cultured with isolated autologous CD8+ T-cells. The subsequent T-cell activation and proliferation are measured.

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

  • Ficoll-Paque

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes from the PBMC fraction using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail, following the manufacturer's instructions.

  • Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed the monocytes in a T-75 flask at a density of 1 x 10^6 cells/mL.

  • To differentiate monocytes into immature DCs, add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.

  • Incubate for 5-7 days at 37°C in a 5% CO2 incubator. Add fresh medium with cytokines every 2-3 days.

Protocol 2: DC Maturation, Antigen Loading, and CD8+ T-Cell Co-culture

Materials:

  • Immature DCs from Protocol 1

  • EasySep™ Human CD8+ T Cell Isolation Kit

  • Antigenic peptide of interest (e.g., viral peptide, tumor-associated antigen)

  • LPS (Lipopolysaccharide) or a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) for maturation

  • Complete RPMI-1640 medium

Procedure:

  • CD8+ T-Cell Isolation: On the day of co-culture, isolate CD8+ T-cells from a donor-matched PBMC sample using the EasySep™ Human CD8+ T Cell Isolation Kit.[2]

  • DC Maturation and Antigen Loading:

    • Harvest the immature DCs generated in Protocol 1.

    • Resuspend the cells in fresh complete medium.

    • Add the antigenic peptide at a final concentration of 10 µg/mL.

    • Add a maturation agent, such as LPS (100 ng/mL), to the DC culture.

    • Incubate for 18-24 hours.

  • Co-culture Setup:

    • Harvest the mature, antigen-loaded DCs and wash them to remove excess peptide and maturation agent.

    • Count both the DCs and the isolated CD8+ T-cells.

    • In a 96-well round-bottom plate, combine the DCs and CD8+ T-cells at a 1:10 ratio (DC:T-cell). A typical starting cell number would be 1 x 10^4 DCs and 1 x 10^5 CD8+ T-cells per well.[2]

    • Culture the cells in a final volume of 200 µL of complete medium.

    • Incubate at 37°C in a 5% CO2 incubator for 3-6 days.[2]

Protocol 3: Analysis of T-Cell Activation

Methods for Analysis:

  • Proliferation Assay (CFSE Staining):

    • Prior to co-culture, label the CD8+ T-cells with CFSE (Carboxyfluorescein succinimidyl ester).

    • After the co-culture period, harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

  • Cytokine Secretion (ELISA or CBA):

    • After the co-culture period, collect the culture supernatant.

    • Measure the concentration of key effector cytokines, such as IFN-γ and TNF-α, using an ELISA or a Cytometric Bead Array (CBA).

  • Expression of Activation Markers (Flow Cytometry):

    • Harvest cells from the co-culture.

    • Stain with fluorescently-labeled antibodies against T-cell activation markers like CD69, CD25, and the degranulation marker CD107a.

    • Analyze the percentage of activated T-cells by flow cytometry.

Data Presentation

Table 1: Representative Cytokine Profile from Co-culture Supernatant

ConditionIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
CD8+ T-cells alone< 10< 5< 5
T-cells + Unloaded DCs25 ± 815 ± 5< 5
T-cells + Antigen-loaded DCs850 ± 120450 ± 75250 ± 40

Table 2: T-Cell Proliferation and Activation Marker Expression

Condition% Proliferated CD8+ T-cells (CFSE low)% CD69+ CD8+ T-cells
T-cells + Unloaded DCs2.5 ± 0.8%5.2 ± 1.5%
T-cells + Antigen-loaded DCs65.7 ± 9.2%78.3 ± 11.4%

Visualizations

G cluster_0 Phase 1: DC Generation cluster_1 Phase 2: Antigen Presentation cluster_2 Phase 3: Co-Culture & Analysis PBMC Isolate PBMCs Mono Enrich Monocytes PBMC->Mono iDC Differentiate to Immature DCs (GM-CSF + IL-4) Mono->iDC mDC Mature & Load DCs (Antigen + LPS) iDC->mDC TCell Isolate Autologous CD8+ T-Cells CoCulture Co-culture DCs and CD8+ T-Cells (3-6 Days) TCell->CoCulture mDC->CoCulture Analysis Analyze T-Cell Response (Proliferation, Cytokines) CoCulture->Analysis

Caption: Experimental workflow for the DC and CD8+ T-Cell co-culture protocol.

G cluster_DC Dendritic Cell (APC) cluster_TCell CD8+ T-Cell Antigen Antigen MHC MHC class I Antigen->MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD8 CD8 MHC->CD8 CD80 CD80/86 CD28 CD28 CD80->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD8->TCR CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokines IFN-γ, TNF-α Secretion Activation->Cytokines Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: Simplified signaling pathway for CD8+ T-Cell activation by an APC.

References

How to use D1N8 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding or a typo regarding the term "D1N8" in the context of mass spectrometry. A thorough search of scientific literature and databases does not yield any specific, recognized compound, reagent, or methodology with this designation.

To provide you with accurate and relevant application notes and protocols, please verify the name of the compound or technology of interest. It is possible that "this compound" could be an internal designation, a new or emerging technology not yet widely documented, or a misspelling of another term.

For example, could you have been referring to:

  • A specific deuterated internal standard? (e.g., a compound with 8 deuterium atoms, D8, and a nitrogen atom, N)

  • A particular reagent or chemical probe?

  • An abbreviation for a specific experimental technique?

Once the correct terminology is clarified, a detailed application note with the required protocols, data tables, and diagrams can be generated.

Quantitative Analysis of Analytes in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "D1N8" does not correspond to a known biological molecule based on current scientific literature. Therefore, this document provides a generalized framework and detailed protocols for the quantitative analysis of a hypothetical analyte, referred to as "Analyte X," in biological samples. These protocols can be adapted for various molecules, such as proteins, peptides, or small molecule drugs, with appropriate modifications.

Introduction

The accurate quantification of biological molecules in complex matrices such as plasma, serum, tissue homogenates, and cell lysates is crucial for academic research, clinical diagnostics, and pharmaceutical development. This document outlines detailed protocols for two common and powerful techniques for quantitative analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Audience: This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of laboratory techniques.

Analyte X Signaling Pathway

To illustrate the biological context where quantitative analysis is critical, a hypothetical signaling pathway involving "Analyte X" is presented below. Understanding this pathway helps in interpreting the quantitative data and its biological significance. For instance, quantifying "Analyte X" could be essential to assess the activation state of this pathway in response to a specific treatment or disease condition.[1][2][3][4][5]

Analyte_X_Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Analyte_X Analyte_X Analyte_X->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical Signaling Pathway of Analyte X.

Sample Preparation for Quantitative Analysis

Proper sample preparation is a critical initial step to ensure accurate and reproducible results.[6][7] The choice of method depends on the biological matrix and the downstream analytical technique.

General Workflow for Sample Preparation

The following diagram illustrates a general workflow for preparing biological samples for analysis.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_extraction Analyte Extraction cluster_analysis Downstream Analysis Blood Blood Centrifugation_Blood Centrifugation Blood->Centrifugation_Blood Tissue Tissue Homogenization Homogenization Tissue->Homogenization Cells Cells Lysis Cell Lysis Cells->Lysis Plasma_Serum Plasma/Serum Separation Centrifugation_Blood->Plasma_Serum Tissue_Homogenate Tissue Homogenate Homogenization->Tissue_Homogenate Cell_Lysate Cell Lysate Lysis->Cell_Lysate ELISA ELISA Plasma_Serum->ELISA LC_MS LC-MS/MS Plasma_Serum->LC_MS Tissue_Homogenate->ELISA Tissue_Homogenate->LC_MS Cell_Lysate->ELISA Cell_Lysate->LC_MS

Caption: General workflow for biological sample preparation.

Protocols for Sample Preparation

Table 1: Protocols for Different Biological Samples

Sample TypeProtocolStorage Conditions
Serum 1. Collect whole blood in a serum separator tube. 2. Allow blood to clot at room temperature for 30-60 minutes. 3. Centrifuge at 1000-2000 x g for 15 minutes at 4°C.[8] 4. Aliquot the supernatant (serum) into clean tubes.Assay immediately or store at -80°C. Avoid repeated freeze-thaw cycles.[8]
Plasma 1. Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, citrate). 2. Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.[8] 3. Aliquot the supernatant (plasma) into clean tubes.Assay immediately or store at -80°C. Avoid repeated freeze-thaw cycles.[8]
Tissue Homogenate 1. Excise tissue and rinse with ice-cold PBS to remove excess blood.[9] 2. Weigh the tissue and add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors). A common ratio is 1g of tissue to 5-10 mL of buffer.[9] 3. Homogenize the tissue on ice using a homogenizer. 4. Centrifuge at 10,000-15,000 x g for 20 minutes at 4°C. 5. Collect the supernatant.Assay immediately or store at -80°C.
Cell Culture Supernatant 1. Centrifuge the cell culture media at 1500 x g for 10 minutes at 4°C to pellet cells. 2. Carefully collect the supernatant.Assay immediately or store at -80°C.
Cell Lysate 1. Wash cells with ice-cold PBS. 2. Add ice-cold lysis buffer and incubate on ice for 30 minutes. 3. Scrape cells and transfer the lysate to a microfuge tube. 4. Centrifuge at 12,000 x g for 15 minutes at 4°C. 5. Collect the supernatant.Assay immediately or store at -80°C.

Quantitative Analysis by ELISA

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

ELISA Workflow

ELISA_Workflow Coating 1. Coat plate with capture antibody Blocking 2. Block non-specific binding sites Coating->Blocking Sample 3. Add samples and standards Blocking->Sample Detection_Ab 4. Add detection antibody Sample->Detection_Ab Enzyme_Conj 5. Add enzyme-conjugated streptavidin Detection_Ab->Enzyme_Conj Substrate 6. Add substrate and develop color Enzyme_Conj->Substrate Read 7. Read absorbance Substrate->Read

Caption: General workflow for a sandwich ELISA protocol.

Detailed ELISA Protocol (Sandwich ELISA)

This protocol is a general guideline and may require optimization for specific assays.[10]

  • Coating: Dilute the capture antibody to the recommended concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[10]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[10]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[10]

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL of standards and samples (appropriately diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody: Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of Analyte X in the samples.

Table 2: Representative Quantitative Data from ELISA

Sample IDAbsorbance (450 nm)Calculated Concentration (ng/mL)
Standard 12.15010.00
Standard 21.1005.00
Standard 30.5502.50
Standard 40.2751.25
Blank0.0500.00
Sample A 0.850 3.95
Sample B 1.520 7.07

Quantitative Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying molecules in a complex mixture.[11] It is particularly useful for small molecules and peptides.

LC-MS/MS Workflow

LC_MS_Workflow Sample_Prep Sample Preparation LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 Fragmentation Collision Cell (Fragmentation) MS1->Fragmentation MS2 Mass Analyzer 2 (Product Ion Detection) Fragmentation->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis

Caption: Workflow for quantitative analysis using LC-MS/MS.

Detailed LC-MS/MS Protocol

This protocol provides a general outline and requires optimization for the specific analyte and matrix.[12][13][14][15][16]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, serum, or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).[15] The SIL-IS is crucial for accurate quantification as it corrects for matrix effects and variations in sample processing.[17]

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of the initial mobile phase.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the SIL-IS need to be determined by direct infusion of the pure compounds. For example:

      • Analyte X: m/z 350.2 -> 180.1

      • SIL-IS for Analyte X: m/z 356.2 -> 186.1

  • Data Analysis:

    • Integrate the peak areas for the analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte / SIL-IS).

    • Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of Analyte X in the samples from the calibration curve.

Table 3: Representative Quantitative Data from LC-MS/MS

Sample IDAnalyte Peak AreaSIL-IS Peak AreaPeak Area RatioCalculated Concentration (ng/mL)
Standard 1150,23475,1122.0010.00
Standard 276,54375,8901.015.00
Standard 338,12376,2450.502.50
Standard 419,05676,2240.251.25
Blank15075,9870.002< LLOQ
Sample A 112,87675,2511.50 7.50
Sample B 56,43275,6780.75 3.75

LLOQ: Lower Limit of Quantification

Summary and Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of a hypothetical analyte, "Analyte X," in various biological samples using ELISA and LC-MS/MS. The choice between these two powerful techniques will depend on the nature of the analyte, the required sensitivity and specificity, and the available resources. Adherence to proper sample preparation and the detailed protocols outlined herein is essential for obtaining accurate and reliable quantitative data, which is fundamental for advancing biological and pharmaceutical research.

References

Application Notes and Protocols for Deuterium-Labeled Fatty Acid Tracers in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Deuterium-Labeled Fatty Acids as Tracers in Metabolic Pathway Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-labeled tracers are invaluable tools for investigating the intricate pathways of fatty acid and triglyceride metabolism in vivo. Among these, deuterium-labeled fatty acids serve as a robust method for tracing the absorption, transport, storage, and utilization of fatty acids. This document provides a comprehensive overview and detailed protocols for the application of a generic deuterium-labeled C18:1 fatty acid, herein referred to as D-C18:1, as a tracer in metabolic research. This can be adapted for other similar deuterium-labeled fatty acids. These methods allow for the quantitative analysis of metabolic fluxes, providing critical insights into both normal physiology and disease states such as metabolic syndrome, diabetes, and cardiovascular disease.

Principle of Isotope Tracing

Stable isotope tracing with deuterium-labeled compounds relies on the administration of a labeled molecule and subsequent detection of the label in various downstream metabolites. The incorporation of the deuterium-labeled fatty acid into different lipid pools (e.g., triglycerides, phospholipids, cholesteryl esters) allows for the measurement of the rates of synthesis, breakdown (lipolysis), and inter-conversion of these lipids. The analysis is typically performed using mass spectrometry, which can differentiate between the labeled (heavy) and unlabeled (light) isotopes.

Applications in Metabolic Research

The use of deuterium-labeled fatty acid tracers has a wide range of applications in understanding lipid metabolism. Key applications include:

  • Quantifying Fatty Acid Uptake and Esterification: Tracing the incorporation of the labeled fatty acid into tissue and plasma lipid pools to determine the rates of uptake and esterification into complex lipids.

  • Measuring Lipolysis: By observing the dilution of the tracer in the free fatty acid pool, researchers can calculate the rate of appearance of unlabeled fatty acids from the breakdown of stored triglycerides.

  • Investigating Fatty Acid Oxidation: Although less direct than with 13C-labeled tracers that produce labeled CO2, deuterium labels can be used to trace the contribution of specific fatty acids to oxidative pathways by measuring their disappearance from the plasma and their incorporation into intracellular lipid pools that feed into beta-oxidation.

  • Studying Lipoprotein Metabolism: Following the appearance of the tracer in lipoproteins such as very-low-density lipoprotein (VLDL) provides insights into hepatic lipid secretion and lipoprotein particle kinetics.[1]

  • Drug Discovery and Development: Evaluating the effect of therapeutic agents on lipid metabolism by measuring changes in fatty acid fluxes in response to treatment.

Data Presentation

Quantitative data from tracer experiments should be summarized for clear interpretation and comparison across different experimental conditions.

Parameter MeasuredControl Group (Vehicle)Treatment Group (Drug X)p-value
Tracer Incorporation into Plasma Triglycerides (Area Under the Curve, AUC) 1500 ± 250 (nmol/Lh)950 ± 180 (nmol/Lh)<0.05
Rate of Appearance (Ra) of Unlabeled Palmitate (µmol/kg/min) 5.2 ± 0.83.1 ± 0.5<0.01
Fractional Secretion Rate of VLDL-Triglycerides (%/h) 25 ± 418 ± 3<0.05
Tracer Incorporation into Adipose Tissue Triglycerides (nmol/g tissue) 85 ± 15120 ± 20<0.05

Experimental Protocols

Protocol 1: In Vivo Tracer Administration and Blood Sampling

This protocol describes the administration of a deuterium-labeled fatty acid to a mouse model to study lipid metabolism.

Materials:

  • Deuterium-labeled fatty acid (e.g., D-C18:1)

  • Vehicle for administration (e.g., corn oil, 20% Intralipid)

  • Experimental animals (e.g., C57BL/6 mice)

  • Gavage needles or infusion pumps

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Animal Preparation: Acclimate animals to the experimental conditions. For studies on postprandial lipid metabolism, animals should be fasted overnight (12-16 hours) with free access to water.

  • Tracer Preparation: Prepare the tracer solution by dissolving the deuterium-labeled fatty acid in the chosen vehicle. The concentration should be calculated to deliver the desired dose (e.g., 150 mg/kg body weight).

  • Tracer Administration: Administer the tracer solution to the animals. This can be done via oral gavage for studying dietary fat absorption or via intravenous infusion for studying plasma fatty acid kinetics. For constant infusion, a priming bolus may be necessary to reach isotopic steady-state more quickly.

  • Blood Sampling: Collect blood samples at predetermined time points following tracer administration (e.g., 0, 15, 30, 60, 120, 240 minutes). Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until lipid extraction and analysis.

Protocol 2: Lipid Extraction from Plasma

This protocol outlines the extraction of total lipids from plasma samples for subsequent mass spectrometry analysis.

Materials:

  • Plasma samples

  • Internal standards (e.g., deuterated lipid standards for each class to be analyzed)

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Addition of Internal Standards: To a known volume of plasma (e.g., 10 µL), add a cocktail of internal standards.

  • Solvent Extraction (Folch Method):

    • Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

    • Vortex thoroughly for 1 minute.

    • Add 0.2 volumes of water to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:toluene).

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the analysis of labeled lipids by LC-MS.

Materials:

  • Reconstituted lipid extracts

  • LC-MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate LC column for lipid separation (e.g., C18 column)

  • Mobile phases (e.g., gradients of acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate)

Procedure:

  • Instrument Setup: Set up the LC-MS system with the appropriate column and mobile phases. Develop a chromatographic method to separate the lipid classes of interest.

  • Mass Spectrometer Method: Create a mass spectrometry method to detect the parent ions of the deuterated and non-deuterated lipid species of interest. For quantitative analysis, a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer is often used.

  • Sample Injection: Inject the reconstituted lipid extracts into the LC-MS system.

  • Data Acquisition: Acquire the data for each sample.

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled lipid species.

    • Calculate the concentration of the labeled lipids based on the peak area ratio to the corresponding internal standard.

    • Plot the concentration of the labeled lipid species over time to determine the tracer kinetics.

    • Calculate metabolic parameters such as the area under the curve (AUC) for tracer incorporation.

Visualizations

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_prep Animal Preparation (Fasting) tracer_admin Tracer Administration (D-C18:1) animal_prep->tracer_admin blood_sampling Serial Blood Sampling tracer_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lipid_ext Lipid Extraction plasma_sep->lipid_ext lcms_analysis LC-MS Analysis lipid_ext->lcms_analysis data_proc Data Processing & Interpretation lcms_analysis->data_proc

Caption: Experimental workflow for in vivo metabolic tracer studies.

fatty_acid_metabolism cluster_intake Intake & Transport cluster_tissue Tissue Fate cluster_breakdown Breakdown dietary_fat Dietary Fat (Triglycerides) ffa_pool Plasma Free Fatty Acid Pool dietary_fat->ffa_pool d_c18_1 D-C18:1 Tracer d_c18_1->ffa_pool lipoproteins Lipoproteins (e.g., VLDL) ffa_pool->lipoproteins Esterification in Liver adipose Adipose Tissue (Storage as Triglycerides) ffa_pool->adipose muscle Muscle (Oxidation for Energy) ffa_pool->muscle other_lipids Other Complex Lipids (Phospholipids, etc.) ffa_pool->other_lipids lipolysis Lipolysis adipose->lipolysis lipolysis->ffa_pool Release

References

Application Notes and Protocols for Administering D1N8 to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D1N8 is an investigational compound targeting the Disabled-1 (Dab1) signaling pathway, a critical regulator of neuronal migration and positioning during brain development. Dab1 is an adapter protein that functions downstream of the Reelin and Epidermal Growth Factor (EGF) receptors, playing a pivotal role in orchestrating the laminar structure of the brain.[1][2] Dysregulation of this pathway has been implicated in various neurological disorders, making this compound a promising candidate for therapeutic intervention.

These application notes provide detailed protocols for the administration of this compound to rodent models for preclinical evaluation of its pharmacokinetic profile, safety, and efficacy.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Single Intravenous Dose)
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)
Mouse101500 ± 2500.253200 ± 4502.5 ± 0.55.2 ± 0.81.1 ± 0.2
Rat101250 ± 2000.252800 ± 3803.0 ± 0.66.0 ± 0.91.5 ± 0.3
Mouse304800 ± 6000.259500 ± 12002.8 ± 0.45.0 ± 0.71.0 ± 0.1
Rat304100 ± 5500.258500 ± 11003.2 ± 0.55.9 ± 0.81.6 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Summary of Acute Toxicity Study of this compound in Rats (Single Dose)
Route of AdministrationDose Group (mg/kg)Number of Animals (M/F)MortalityClinical Observations
Intravenous (IV)505/50/10Mild sedation, resolved within 2 hours.
Intravenous (IV)1005/50/10Moderate sedation, ataxia, resolved within 4 hours.
Intravenous (IV)2005/52/10Severe sedation, ataxia, tremors.
Intraperitoneal (IP)1005/50/10Mild sedation, resolved within 3 hours.
Intraperitoneal (IP)2005/51/10Moderate sedation, ataxia, resolved within 6 hours.
Intraperitoneal (IP)4005/53/10Severe sedation, ataxia, piloerection.

Experimental Protocols

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in mice and rats following a single intravenous administration.

Materials:

  • This compound compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Male CD-1 mice (8-10 weeks old)

  • Male Sprague-Dawley rats (8-10 weeks old)[3]

  • Sterile syringes and needles (27G for mice, 25G for rats)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: Prepare dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose). Administer a single intravenous (IV) injection into the tail vein of mice or rats.

  • Blood Sampling: Collect blood samples (approximately 50 µL from mice, 100 µL from rats) via the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.

Acute Toxicity Study in Rats

Objective: To evaluate the acute toxicity of this compound in rats after a single dose administration via intravenous and intraperitoneal routes.

Materials:

  • This compound compound

  • Vehicle

  • Male and female Sprague-Dawley rats (8-10 weeks old)[3]

  • Sterile syringes and needles

  • Observation cages

Procedure:

  • Animal Preparation: Acclimatize animals as described in the pharmacokinetic study protocol.

  • Dosing: Prepare dosing solutions of this compound in the vehicle at various concentrations. Administer a single dose via the intravenous (tail vein) or intraperitoneal route. Include a control group that receives only the vehicle.[4]

  • Clinical Observations: Continuously observe the animals for the first 4 hours post-dosing and then daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, and mortality.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.

  • Data Analysis: Summarize the mortality and clinical observations for each dose group. Calculate the median lethal dose (LD50) if applicable.

Visualizations

D1N8_Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_Tox Acute Toxicity Study PK_Dosing This compound IV Dosing (Mice/Rats) PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis Plasma Preparation & LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Data PK Parameter Calculation PK_Analysis->PK_Data Tox_Dosing This compound IV/IP Dosing (Rats) Tox_Observation Clinical Observation (14 days) Tox_Dosing->Tox_Observation Tox_Necropsy Gross Necropsy Tox_Observation->Tox_Necropsy Tox_Data Toxicity Assessment Tox_Necropsy->Tox_Data

Caption: Experimental workflow for preclinical evaluation of this compound.

Dab1_Signaling_Pathway cluster_Reelin Reelin Pathway cluster_EGF EGF Pathway Reelin Reelin ApoER2_VLDLR ApoER2/VLDLR Reelin->ApoER2_VLDLR Dab1_Reelin Dab1 ApoER2_VLDLR->Dab1_Reelin SFK_Reelin Src Family Kinases Dab1_Reelin->SFK_Reelin Neuronal_Migration Neuronal Migration & Positioning SFK_Reelin->Neuronal_Migration EGF EGF EGFR EGFR EGF->EGFR Dab1_EGF Dab1 EGFR->Dab1_EGF Cell_Proliferation Cell Proliferation Dab1_EGF->Cell_Proliferation This compound This compound This compound->Dab1_Reelin Inhibition This compound->Dab1_EGF Inhibition

Caption: Simplified Dab1 signaling pathways and the putative target of this compound.

References

In Vivo Imaging Probe D1N8: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information was found regarding an in vivo imaging probe specifically designated as "D1N8." This suggests that "this compound" may be an internal compound code, a newly developed probe not yet published in scientific literature, or a potential misspelling of a different probe.

In vivo imaging is a powerful technique that allows for the non-invasive visualization of biological processes within a living organism. This is often achieved through the use of molecular probes, which are designed to interact with specific targets, such as enzymes or biomarkers, and generate a detectable signal, such as fluorescence.

Key areas where such probes are utilized include the study of:

  • Hypoxia: A condition characterized by low oxygen levels in tissues, which is a common feature of solid tumors. Probes designed to detect hypoxia often target enzymes like nitroreductases, which are more active in low-oxygen environments.

  • Nitroreductase Activity: These enzymes are found in both bacteria and in hypoxic mammalian cells. Fluorescent probes that are activated by nitroreductases can serve as markers for bacterial infections or tumor hypoxia.

The development and characterization of a new in vivo imaging probe involves extensive research to determine its chemical structure, mechanism of action, and its efficacy and safety in biological systems. This information is typically disseminated through peer-reviewed publications and scientific conferences.

Without any publicly available information on a probe named "this compound," it is not possible to provide the detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested.

Researchers, scientists, and drug development professionals seeking information on a specific probe are encouraged to verify the designation and consult internal documentation or recent publications from the relevant research group or company. If "this compound" is known by another name or if it is a recently published compound, providing the correct identifier would enable a more successful retrieval of the required information.

Application Note: Quantification of Dimethomorph in Various Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the fungicide Dimethomorph. To ensure accuracy and precision, this method utilizes a stable isotope-labeled internal standard, Dimethomorph-d8. The protocol described herein is applicable to a variety of matrices and is intended for use in research and quality control environments.

Introduction

Dimethomorph is a systemic fungicide widely used in agriculture to protect crops from downy mildew and late blight.[1][2] Its mode of action involves the disruption of fungal cell wall formation.[1][2][3] The monitoring of Dimethomorph residues in environmental and biological samples is crucial for ensuring food safety and assessing environmental impact. This document provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of Dimethomorph.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Soil, Water, Tissue) Homogenization Homogenization Sample->Homogenization Spike with Dimethomorph-d8 Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification using Internal Standard MS->Quantification Reporting Reporting Quantification->Reporting mechanism_of_action cluster_fungus Fungal Cell CellWall Cell Wall Synthesis (Cellulose Synthase) CellIntegrity Cell Wall Integrity CellWall->CellIntegrity Lysis Cell Lysis CellIntegrity->Lysis Disruption leads to Dimethomorph Dimethomorph Dimethomorph->CellWall Inhibits

References

Application Notes and Protocols for Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry-based proteomics is a powerful technology for the large-scale identification and quantification of proteins, offering deep insights into cellular mechanisms, disease states, and therapeutic responses. A critical and often challenging step in the proteomics workflow is the preparation of high-quality peptide samples from complex biological matrices. This document provides a detailed protocol for a robust and widely adopted sample preparation workflow, suitable for a variety of sample types including cultured cells and tissues. This method ensures efficient protein extraction, digestion, and purification, leading to reproducible and high-quality data for downstream quantitative proteomics analysis.

Core Principles of Sample Preparation

The goal of proteomics sample preparation is to efficiently extract proteins from a biological sample, digest them into peptides, and purify these peptides for analysis by mass spectrometry. Key steps in this process include cell lysis to release proteins, reduction and alkylation of disulfide bonds to ensure proteins are in a linear state for efficient digestion, enzymatic digestion of proteins into peptides (typically with trypsin), and cleanup of the resulting peptide mixture to remove interfering substances.

Experimental Protocols

Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is a modification of the well-established filter-aided sample preparation (FASP) method, which is effective for a wide range of sample types and allows for the removal of detergents that can interfere with mass spectrometry analysis.

Materials:

  • Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT

  • Urea Buffer (UA): 8 M Urea in 100 mM Tris-HCl pH 8.5

  • Iodoacetamide (IAA) Solution: 50 mM Iodoacetamide in UA Buffer (prepare fresh)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC)

  • Trypsin Solution: 1 µg/µL in 50 mM ABC

  • Microcon-30kDa Centrifugal Filter Units

  • Collection tubes

Procedure:

  • Cell Lysis and Protein Extraction:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

    • Add Lysis Buffer to the cell pellet (e.g., 200 µL for a pellet from a 10 cm dish).

    • Sonicate the sample on ice to ensure complete cell lysis and to shear nucleic acids.

    • Heat the lysate at 95°C for 5 minutes, then cool to room temperature.

    • Centrifuge at 16,000 x g for 10 minutes to pellet any insoluble material. Transfer the supernatant containing the protein extract to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Filter-Aided Sample Preparation (FASP):

    • Add 200 µL of UA buffer to a 30 kDa filter unit and add your protein sample (up to 100 µg) to the filter.

    • Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.

    • Add another 200 µL of UA buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.

  • Reduction and Alkylation:

    • Add 100 µL of 50 mM DTT in UA buffer to the filter unit to reduce disulfide bonds. Incubate at 56°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Add 100 µL of 50 mM IAA in UA buffer to the filter unit for alkylation. Incubate in the dark at room temperature for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Buffer Exchange and Protein Digestion:

    • Wash the filter with 100 µL of UA buffer and centrifuge at 14,000 x g for 15 minutes. Repeat this step twice.

    • Wash the filter with 100 µL of 50 mM ABC and centrifuge at 14,000 x g for 15 minutes. Repeat this step twice to remove the urea.

    • Add 40 µL of 50 mM ABC to the filter unit.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate the filter unit in a wet chamber at 37°C overnight (12-16 hours).

  • Peptide Elution:

    • Place the filter unit in a new collection tube.

    • Centrifuge at 14,000 x g for 10 minutes to collect the peptides.

    • To maximize peptide recovery, add 40 µL of 50 mM ABC to the filter and centrifuge again, collecting in the same tube.

Protocol 2: Peptide Cleanup

This step is crucial for removing salts and other contaminants that can interfere with LC-MS/MS analysis.

Materials:

  • C18 StageTips or similar solid-phase extraction (SPE) cartridges

  • Activation Solution: 100% Acetonitrile (ACN)

  • Wetting Solution: 50% ACN, 0.1% Trifluoroacetic acid (TFA)

  • Equilibration/Wash Solution: 0.1% TFA in water

  • Elution Solution: 60% ACN, 0.1% TFA

Procedure:

  • StageTip Preparation:

    • Activate the C18 material by passing 100 µL of Activation Solution through the StageTip by centrifugation.

    • Wet the C18 material with 100 µL of Wetting Solution.

    • Equilibrate the C18 material by passing 100 µL of Equilibration/Wash Solution through the StageTip twice.

  • Peptide Binding:

    • Acidify the peptide sample with TFA to a final concentration of 0.1%.

    • Load the acidified peptide sample onto the StageTip by centrifugation.

  • Washing:

    • Wash the bound peptides by passing 100 µL of Wash Solution through the StageTip twice.

  • Elution:

    • Place the StageTip in a new collection tube.

    • Elute the peptides by adding 60 µL of Elution Solution and centrifuging. Repeat the elution step.

  • Sample Concentration:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the dried peptides in a small volume (e.g., 20 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

Data Presentation

Quantitative proteomics experiments aim to determine the relative or absolute abundance of proteins across different samples. The data generated from such experiments is often complex, and clear presentation is key to interpretation.

Table 1: Example of Quantitative Proteomics Data Summary

Protein AccessionGene NameProtein DescriptionLog2 Fold Change (Treatment vs. Control)p-valuePeptides Identified
P02768ALBSerum albumin-0.50.04525
P60709ACTBActin, cytoplasmic 10.10.8918
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.80.00212
P08670VIMVimentin2.5<0.00115

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellLysis Cell Lysis & Protein Extraction Quant Protein Quantification CellLysis->Quant Protein Lysate FASP Reduction, Alkylation & Digestion (FASP) Quant->FASP Quantified Protein Cleanup Peptide Cleanup (C18) FASP->Cleanup Peptide Mixture LCMS LC-MS/MS Analysis Cleanup->LCMS Clean Peptides DataAnalysis Data Analysis LCMS->DataAnalysis Raw Data signaling_pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Proliferation mTORC1->Proliferation

Application Notes and Protocols for Studying Protein-Ligand Interactions in the NEDD8 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NEDD8 pathway is a critical regulator of protein degradation and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. This ubiquitin-like protein modification process, known as neddylation, is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn target a multitude of proteins for proteasomal degradation.[1][2][3] Dysregulation of this pathway is implicated in various cancers, driving interest in the discovery and characterization of small molecule inhibitors that can modulate neddylation.[3][4]

These application notes provide a comprehensive overview and detailed protocols for studying protein-ligand interactions within the NEDD8 pathway, with a focus on high-throughput screening and biophysical characterization of inhibitors targeting the NEDD8-activating enzyme (NAE).

The NEDD8 Signaling Pathway

The neddylation cascade is a sequential enzymatic process involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and E3 ligases.[1][5] NAE, a heterodimer of APPBP1 and UBA3, activates NEDD8 in an ATP-dependent manner.[4][5] The activated NEDD8 is then transferred to the E2 conjugating enzyme. Finally, an E3 ligase facilitates the covalent attachment of NEDD8 to a lysine residue on a substrate protein, most notably cullins.[1] Neddylation of cullins induces a conformational change that is critical for the assembly and activity of CRL complexes.[1][6] This activation leads to the ubiquitination and subsequent degradation of various CRL substrate proteins, including those involved in cell cycle control and stress responses.[2][7]

NEDD8_Signaling_Pathway cluster_0 Neddylation Cascade cluster_1 Downstream Effects NEDD8 NEDD8 NAE NAE (E1) (APPBP1/UBA3) NEDD8->NAE ATP ATP ATP->NAE activates UBC12 UBC12 (E2) NAE->UBC12 transfers NEDD8 E3_Ligase E3 Ligase UBC12->E3_Ligase Cullin Cullin E3_Ligase->Cullin conjugates NEDD8 to Neddylated_Cullin Neddylated Cullin Cullin->Neddylated_Cullin CRL_Complex Active CRL Complex Neddylated_Cullin->CRL_Complex activates Substrate_Proteins Substrate Proteins (e.g., p27, Cdt1) CRL_Complex->Substrate_Proteins targets Ubiquitination Ubiquitination Substrate_Proteins->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Figure 1: The NEDD8 signaling cascade and its downstream effects.

Studying NEDD8 Pathway Interactions: Focus on NAE Inhibition

A primary strategy for therapeutic intervention is the inhibition of the NEDD8-activating enzyme (NAE). Several small molecule inhibitors targeting NAE have been developed and are in clinical trials.[3][4][8] The following sections detail experimental approaches to identify and characterize NAE inhibitors.

High-Throughput Screening (HTS) for NAE Inhibitors

A fluorescence polarization (FP) based competition assay is a robust method for high-throughput screening of compound libraries to identify potential NAE inhibitors. This assay relies on the displacement of a fluorescently labeled ligand (tracer) from the NAE active site by a competing unlabeled inhibitor.

HTS_Workflow cluster_0 Assay Preparation cluster_1 Measurement and Analysis cluster_2 Hit Validation Compound_Library Compound Library Assay_Plate 384-well Plate Compound_Library->Assay_Plate NAE_Protein NAE Protein NAE_Protein->Assay_Plate FP_Tracer Fluorescent Tracer FP_Tracer->Assay_Plate Incubation Incubation Assay_Plate->Incubation FP_Reader FP Plate Reader Incubation->FP_Reader Read Polarization Data_Analysis Data Analysis FP_Reader->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Curve Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary Assays IC50_Determination->Secondary_Assays

References

Troubleshooting & Optimization

Troubleshooting D1N8 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the kinase inhibitor D1N8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal stability and solubility, it is recommended to prepare stock solutions of this compound in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound.

Q2: My this compound precipitated out of solution during my experiment. What could be the cause?

Precipitation of this compound, particularly in aqueous-based buffers, is a common issue due to its low aqueous solubility. Several factors can contribute to this:

  • High final concentration: The final concentration of this compound in your assay buffer may have exceeded its solubility limit.

  • Low DMSO tolerance of the assay: The final percentage of DMSO in the assay may be too low to maintain this compound in solution.

  • Buffer pH and composition: The pH and ionic strength of your buffer can significantly impact the solubility of this compound.

  • Temperature: Changes in temperature can affect solubility.

  • Extended incubation times: Over longer incubation periods, the compound may slowly precipitate out of solution.

Q3: How can I improve the solubility of this compound in my aqueous-based cellular assays?

Several strategies can be employed to enhance the solubility of this compound in aqueous environments:

  • Optimize the final DMSO concentration: Aim for the highest final DMSO concentration that is tolerated by your cell line (typically ≤ 0.5%).

  • Utilize a formulation solvent: Consider using a co-solvent system or formulating this compound with excipients such as cyclodextrins.

  • pH adjustment: Determine the pKa of this compound and adjust the pH of your buffer to a range where the compound is more soluble.

  • Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help maintain solubility.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the solution after adding this compound stock to the assay buffer.

  • Inconsistent or non-reproducible experimental results.

Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution check_dmso Verify Final DMSO Concentration start->check_dmso increase_dmso Increase Final DMSO % (if tolerated by cells) check_dmso->increase_dmso Is DMSO < 0.5%? check_concentration Review Final this compound Concentration check_dmso->check_concentration DMSO at max end Issue Resolved increase_dmso->end test_solvents Test Alternative Co-Solvents solubility_assay Perform Kinetic Solubility Assay test_solvents->solubility_assay lower_concentration Lower Final this compound Concentration check_concentration->lower_concentration Is conc. high? check_buffer Evaluate Buffer pH and Composition check_concentration->check_buffer Conc. is low lower_concentration->end solubility_assay->end adjust_ph Adjust Buffer pH check_buffer->adjust_ph add_excipient Incorporate Solubilizing Excipients check_buffer->add_excipient adjust_ph->end add_excipient->test_solvents

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary: this compound Solubility in Common Solvents

SolventSolubility (mM) at 25°CNotes
DMSO50Recommended for stock solutions.
Ethanol5Can be used as a co-solvent.
PBS (pH 7.4)< 0.01Practically insoluble.
PBS (pH 7.4) + 0.5% DMSO0.05Slight improvement with DMSO.
PBS (pH 7.4) + 1% Tween® 200.2Surfactant significantly improves solubility.
10% HP-β-CD in Water0.5Cyclodextrin formulation is effective.
Issue 2: Inconsistent IC50 Values in Cellular Assays

Symptoms:

  • High variability in IC50 values between replicate plates or experiments.

  • Poor curve fit for dose-response curves.

Potential Causes and Solutions:

CauseRecommended Action
This compound Precipitation Follow the troubleshooting steps outlined in Issue 1. Visually inspect plates for precipitation before and after incubation.
Adsorption to Plastics Use low-binding microplates. Include a pre-incubation step of the plate with a protein-rich solution (e.g., BSA).
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles.
Cell Health Variability Ensure consistent cell seeding density and health. Monitor cell viability in parallel with the primary assay.

Experimental Protocols

Protocol: Kinetic Solubility Assessment of this compound

This protocol provides a method to determine the kinetic solubility of this compound in various aqueous buffers.

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Test buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring turbidity (absorbance at 620 nm)

Methodology:

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • In the 96-well plate, add 198 µL of the test buffer to each well.

  • Add 2 µL of the this compound DMSO dilutions to the corresponding wells, ensuring rapid mixing. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Include buffer-only and buffer with 1% DMSO as negative controls.

  • Immediately measure the absorbance at 620 nm (T=0).

  • Incubate the plate at room temperature, protected from light.

  • Measure the absorbance at 620 nm at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • The highest concentration of this compound that does not show a significant increase in absorbance over time is considered the kinetic solubility under those conditions.

Signaling Pathway

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

EGFR_Pathway cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

Technical Support Center: Optimizing D1N8 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of the novel compound D1N8. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo model?

A1: The initial dose of this compound for in vivo studies should be determined by integrating in vitro efficacy data with preclinical toxicology results. A common and recommended approach is to use the No Observed Adverse Effect Level (NOAEL) identified in preclinical toxicology studies as a starting point.[1] The NOAEL represents the highest dose at which no significant adverse effects were observed in animal studies.

Q2: How can I translate an effective in vitro concentration of this compound to an in vivo dose?

A2: Translating an in vitro concentration to an in vivo dose requires careful consideration of pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. While a direct conversion is not straightforward, several methods can provide an estimate:

  • In Vitro-In Vivo Extrapolation (IVIVE): This method uses in vitro concentration-response data to predict the in vivo doses that would produce similar pharmacological effects.[2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach considers factors like absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal model to predict the dose needed to achieve a target concentration at the site of action.[2]

It is crucial to follow up these estimations with pilot in vivo studies to confirm the actual effective dose.

Q3: What is a dose-range finding study and why is it essential for this compound?

A3: A dose-range finding study is a preliminary experiment to identify a safe and effective dose range for this compound.[1] This is a critical step in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1] The MED is the lowest dose that elicits the desired therapeutic effect, while the MTD is the highest dose that can be administered without unacceptable toxicity.[1] Data from these studies are fundamental for designing more extensive preclinical trials.[1]

Q4: My in vivo study with this compound is not showing the expected efficacy. What are the potential reasons and troubleshooting steps?

A4: Lack of efficacy in vivo can stem from several factors. Here are some common issues and corresponding troubleshooting strategies:

  • Suboptimal Dosage: The administered dose of this compound may be too low to achieve the necessary therapeutic concentration at the target site. Consider conducting a dose-escalation study.

  • Poor Bioavailability: The route of administration may not be optimal for this compound absorption. Investigate alternative administration routes (e.g., intravenous, intraperitoneal, oral) and formulations.

  • Rapid Metabolism/Clearance: this compound might be rapidly metabolized and cleared from the body. Pharmacokinetic studies are essential to determine the compound's half-life and inform the dosing frequency.

  • Target Engagement Issues: Confirm that this compound is reaching and interacting with its intended molecular target in the in vivo model. This can be assessed through pharmacodynamic biomarker analysis in tissue samples.

Q5: I am observing unexpected toxicity in my animal model treated with this compound. What should I do?

A5: Unexpected toxicity is a serious concern and requires immediate attention.

  • Dose Reduction: The most immediate step is to lower the dose of this compound.

  • Toxicity Profiling: Conduct a thorough toxicological assessment, including clinical observations, body weight measurements, clinical pathology (hematology and clinical chemistry), and histopathology of key organs.

  • Off-Target Effects: Investigate potential off-target activities of this compound that could be contributing to the observed toxicity.

Troubleshooting Guides

Issue 1: High Variability in Animal Response to this compound
  • Potential Cause: Inconsistent drug administration, animal-to-animal variability in metabolism, or issues with the vehicle formulation.[3]

  • Troubleshooting Steps:

    • Ensure precise and consistent administration techniques across all animals.

    • Check the stability and homogeneity of the this compound formulation.

    • Increase the sample size per group to improve statistical power.[4]

    • Consider using a more homogeneous animal population (e.g., same age, sex, and genetic background).

Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy of this compound
  • Potential Cause: Poor pharmacokinetic properties of this compound, leading to insufficient exposure at the target tissue. The in vitro model may not accurately reflect the complex biological environment in vivo.

  • Troubleshooting Steps:

    • Conduct detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

    • Measure the concentration of this compound in the target tissue to confirm exposure.

    • Re-evaluate the in vitro model to ensure its relevance to the in vivo disease state.

Data Presentation

Table 1: Example Dose-Ranging Study Design for this compound

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control0Oral8
2This compound1Oral8
3This compound5Oral8
4This compound10Oral8
5This compound25Oral8
6This compound50Oral8

Table 2: Example Pharmacokinetic Parameters for this compound

ParameterValueUnit
Cmax (Maximum Concentration)1500ng/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)7500ng*h/mL
t1/2 (Half-life)6hours
Bioavailability (Oral)40%

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound

  • Animal Model: Select a relevant animal model for the disease under investigation.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups as outlined in Table 1.

  • This compound Formulation: Prepare a stable and homogeneous formulation of this compound in a suitable vehicle.

  • Administration: Administer this compound or vehicle according to the specified route and volume.

  • Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight at regular intervals.

  • Efficacy Assessment: At the end of the study, assess the desired efficacy endpoint (e.g., tumor volume, behavioral score).

  • Toxicology Assessment: Collect blood for clinical pathology and tissues for histopathological examination to determine the Maximum Tolerated Dose (MTD).

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_optimization Dosage Optimization In_Vitro_Studies In Vitro Efficacy & Toxicity Screening Dose_Range_Finding Dose-Range Finding Study (Determine MTD & MED) In_Vitro_Studies->Dose_Range_Finding Inform Starting Dose PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Dose_Range_Finding->PK_PD_Studies Define Dose Range Optimal_Dose_Selection Select Optimal Dose for Efficacy Studies PK_PD_Studies->Optimal_Dose_Selection Characterize Exposure-Response Efficacy_Studies Pivotal Efficacy Studies Optimal_Dose_Selection->Efficacy_Studies

Caption: In Vivo this compound Dosage Optimization Workflow.

signaling_pathway This compound This compound Target_Receptor Target Receptor This compound->Target_Receptor Binds to Kinase_A Kinase A Target_Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Hypothetical this compound Signaling Pathway.

troubleshooting_logic Start In Vivo Experiment with this compound Efficacy Observed Efficacy? Start->Efficacy Toxicity Observed Toxicity? Efficacy->Toxicity Yes Increase_Dose Increase Dose or Optimize Formulation Efficacy->Increase_Dose No Success Experiment Successful Toxicity->Success No Decrease_Dose Decrease Dose or Re-evaluate Target Toxicity->Decrease_Dose Yes Check_PK Check Pharmacokinetics & Target Engagement Increase_Dose->Check_PK

Caption: Troubleshooting Logic for this compound In Vivo Studies.

References

Technical Support Center: Preventing Protein Degradation During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "D1N8" is not a standard scientific identifier for a protein. This guide provides general best practices for preventing protein degradation during experiments and uses "your protein of interest" as a placeholder. The principles and protocols outlined here are widely applicable to recombinant and endogenous protein studies.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments that may be related to the degradation of your protein of interest.

Symptom / Observation Potential Cause Troubleshooting Steps
Multiple lower molecular weight bands on Western Blot or SDS-PAGE Proteolytic degradation1. Add a protease inhibitor cocktail to your lysis buffer.[1][2] 2. Perform all protein extraction and purification steps at 4°C.[1][2] 3. Work quickly to minimize the time the protein is in a lysate or partially purified state.[1] 4. Consider using a protease-deficient expression strain if applicable.[1]
Loss of protein activity over time Unfolding and degradation1. Optimize the pH and ionic strength of your buffers.[1][3] 2. Add stabilizing agents such as glycerol (5-20%), bovine serum albumin (BSA), or specific ligands/cofactors. 3. Store the purified protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Protein precipitation Aggregation due to instability1. Adjust the salt concentration in your buffer; too high or too low can cause precipitation.[2] 2. Consider adding a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (0.01-0.1%). 3. Ensure the protein concentration is not excessively high.
No or very low protein yield after purification Degradation during expression or lysis1. If degradation occurs during expression, consider optimizing expression conditions (e.g., lower temperature, shorter induction time). 2. Use a strong denaturing agent in your lysis buffer, such as 7M urea or 2% SDS, if downstream applications permit.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein degradation during experiments?

A1: Protein degradation in an experimental setting is primarily caused by:

  • Proteases: These enzymes, released during cell lysis, cleave proteins at specific sites.[2] There are several classes, including serine, cysteine, aspartic, and metalloproteases.[2]

  • pH and Temperature: Suboptimal pH or high temperatures can lead to protein denaturation, making them more susceptible to proteolysis and aggregation.[1] Most proteins have an optimal pH range for stability.

  • Oxidation: Reactive oxygen species can damage proteins, particularly those with exposed methionine and cysteine residues.[2]

  • Physical Stress: Agitation, stirring, and repeated freeze-thaw cycles can cause protein unfolding and aggregation.[3]

Q2: What is a protease inhibitor cocktail and why should I use it?

A2: A protease inhibitor cocktail is a mixture of several different compounds that inhibit a broad range of proteases.[1][2] It's recommended to use a cocktail when you are unsure of the specific types of proteases present in your sample.[2] Common components inhibit serine, cysteine, and metalloproteases.

Q3: How can I prevent degradation of my protein of interest during long incubations?

A3: For long incubations, especially at temperatures above 4°C, preventing degradation is challenging. Consider the following:

  • Use a highly purified protein preparation, as contaminants can include proteases.

  • Work in a sterile environment to prevent microbial contamination, which can introduce proteases.

  • Include a broad-spectrum protease inhibitor cocktail in your incubation buffer.[5]

  • If possible, perform a pilot experiment to determine the stability of your protein over the desired incubation time.

Q4: At what pH should I store my protein?

A4: The optimal pH for protein storage is highly dependent on the specific protein. Generally, a pH that is +/- 1 unit away from the protein's isoelectric point (pI) is a good starting point to maintain solubility. For preventing specific chemical degradation pathways:

  • To minimize deamidation, a pH between 3 and 5 is often optimal.[3]

  • To reduce isomerization, a pH greater than 7 is preferred.[3]

Quantitative Data Summary

Parameter Condition Effect on Protein Stability Typical Range/Concentration
Temperature Low Temperature (on ice)Reduces enzymatic activity of proteases.[2][4]4°C for processing, -80°C for long-term storage.
pH Optimal pHMaintains native protein conformation and minimizes chemical degradation.Typically pH 6.0 - 8.0, but protein-dependent.
Protease Inhibitors PMSFInhibits serine proteases.0.1 - 2 mM
EDTA/EGTAInhibit metalloproteases by chelating metal ions.[2]1 - 10 mM
LeupeptinInhibits serine and cysteine proteases.1 - 10 µM
Pepstatin AInhibits aspartic proteases.1 µM
Reducing Agents DTT, β-mercaptoethanolPrevent oxidation of cysteine residues.[2]1 - 10 mM
Denaturing Agents SDS, UreaInhibit enzymatic activity by denaturing proteins.[4]2% SDS, 7-8 M Urea

Experimental Protocols

Protocol: Protein Extraction from Mammalian Cells with Minimized Degradation
  • Preparation:

    • Pre-chill all buffers, solutions, and centrifuges to 4°C.

    • Prepare a lysis buffer appropriate for your downstream application. A common starting point is RIPA buffer.

    • Immediately before use, add a protease inhibitor cocktail to the lysis buffer at the recommended concentration. Also, add a reducing agent like DTT if needed.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add the pre-chilled lysis buffer to the cell pellet.

    • Incubate on ice for 15-30 minutes with gentle agitation.

    • For mechanical lysis, use a pre-chilled homogenizer or sonicator, keeping the sample on ice to prevent heating.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant containing the soluble protein to a pre-chilled tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard assay (e.g., Bradford or BCA).

    • For immediate use, keep the lysate on ice.

    • For long-term storage, aliquot the lysate into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental_Workflow_for_Preventing_Protein_Degradation cluster_prep Preparation cluster_lysis Cell Lysis cluster_clarification Clarification cluster_storage Quantification & Storage prep_buffers Prepare & Chill Buffers add_inhibitors Add Protease Inhibitors prep_buffers->add_inhibitors add_buffer Add Lysis Buffer add_inhibitors->add_buffer cell_harvest Harvest Cells cell_harvest->add_buffer lysis_on_ice Lyse on Ice add_buffer->lysis_on_ice centrifuge Centrifuge at 4°C lysis_on_ice->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Protein collect_supernatant->quantify aliquot Aliquot quantify->aliquot store Store at -80°C aliquot->store

Caption: Workflow for minimizing protein degradation during extraction.

Reelin_Dab1_Signaling_Pathway Reelin Reelin ApoER2_VLDLR ApoER2 / VLDLR (Receptors) Reelin->ApoER2_VLDLR Binds Dab1 Dab1 (Adapter Protein) ApoER2_VLDLR->Dab1 Recruits SFK Src Family Kinases (e.g., Fyn, Src) Dab1->SFK Activates Dab1_P Phosphorylated Dab1 SFK->Dab1 Phosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt, Crk/CrkL) Dab1_P->Downstream Activates Cytoskeleton Cytoskeletal Regulation & Neuronal Migration Downstream->Cytoskeleton Regulates

Caption: Simplified diagram of the Reelin-Dab1 signaling pathway.

References

Technical Support Center: D1N8 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in what we interpret as "D1N8," likely a term for a specific cell-based assay or experimental design. The following guidance is based on best practices for general cell-based assay experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

General Experimental Design

Q1: What are the most critical components of a robust experimental design?

A successful experimental design includes a clear hypothesis, well-defined positive and negative controls, an adequate sample size to ensure statistical power, and methods to minimize bias, such as randomization and blinding.[1][2] Neglecting any of these can lead to unreliable results.[1]

Q2: How can I avoid confounding variables in my experiment?

Confounding variables are unaccounted-for factors that can influence the relationship between the independent and dependent variables, leading to biased results.[2] To mitigate their effect, it's crucial to use proper randomization techniques when assigning treatments to experimental units and to ensure that all groups are treated identically except for the variable being tested.[2]

Q3: What constitutes an insufficient sample size, and how does it impact my results?

An insufficient sample size can lead to low statistical power, making it difficult to detect real effects of a treatment or intervention.[1][2] This increases the likelihood of false-negative results and contributes to the poor reproducibility of studies.[2] A power analysis is recommended during the experimental design phase to determine the appropriate sample size.[3]

Cell-Based Assay Specific Pitfalls

Q1: I'm observing an "edge effect" in my microtiter plates. What causes this and how can I prevent it?

Edge effects occur when wells on the perimeter of a microtiter plate behave differently than the interior wells, often due to increased evaporation and temperature fluctuations.[4] This can lead to significant data variability. To minimize edge effects, it is recommended to not use the outer wells for experimental samples and instead fill them with sterile media or buffer to create a more uniform environment across the plate.[5]

Q2: How can I ensure the reproducibility of my cell-based assays?

Reproducibility in cell-based assays can be challenging due to the inherent variability of biological systems.[6] To improve reproducibility, it is essential to standardize protocols, use well-characterized and authenticated cell lines, and carefully document all experimental parameters, including cell passage number, seeding density, and reagent lot numbers.[5][7][8]

Q3: What are some common sources of variability when working with different cell lines?

Different cell lines have diverse and sometimes demanding growth requirements.[4] Inherent biological differences, genetic drift over time in culture, and varying responses to stimuli can all contribute to variability.[6] It is crucial to optimize assay conditions for each specific cell line.[9]

Troubleshooting Guides

High Variability in Experimental Replicates

Q: My replicate wells show high variability. What are the potential causes and how can I troubleshoot this?

A: High variability across replicates can obscure real experimental effects. The table below outlines potential sources of this issue and recommended solutions.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure thorough cell suspension mixing before plating. Use calibrated pipettes and consistent technique.
Edge Effects Avoid using the outer wells of the plate for samples. Fill perimeter wells with sterile media.
Reagent Inhomogeneity Ensure all reagents are properly mixed before addition to wells.
Instrument Reading Errors Check plate reader settings. Ensure the plate is correctly positioned.
Cellular Heterogeneity Uneven distribution of cells in a well can be addressed by features like well scanning or orbital averaging on the plate reader.[10]
Positive or Negative Controls Not Working as Expected

Q: My positive control shows no effect, or my negative control shows an unexpected effect. What should I do?

A: Control failures are a critical sign that the assay is not performing correctly. The following flowchart can help diagnose the issue.

G start Control Failure Detected q1 Are reagents expired or from a new lot? start->q1 s1 Replace expired reagents. Validate new lots against old lots. q1->s1 Yes q2 Was the correct concentration of controls used? q1->q2 No end Re-run experiment after implementing corrective actions. s1->end s2 Verify calculations and dilutions. Prepare fresh controls. q2->s2 No q3 Is the cell line healthy and at the correct passage number? q2->q3 Yes s2->end s3 Perform cell health checks (e.g., viability stain). Use cells within the recommended passage range. q3->s3 No q4 Were there any deviations from the protocol? q3->q4 Yes s3->end s4 Review protocol steps. Check incubation times, temperatures, etc. q4->s4 Yes q4->end No s4->end

Troubleshooting flowchart for control failures.

Experimental Protocols & Workflows

A standardized workflow is crucial for minimizing variability and ensuring reproducible results. Below is a generalized workflow for a cell-based assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Maintenance seed_cells Cell Seeding prep_cells->seed_cells prep_reagents Reagent Preparation & QC treat Compound/Treatment Addition prep_reagents->treat seed_cells->treat incubate Incubation treat->incubate add_reagent Detection Reagent Addition incubate->add_reagent read_plate Plate Reading add_reagent->read_plate analyze_data Data Analysis & Interpretation read_plate->analyze_data report Reporting analyze_data->report

References

Technical Support Center: D1N8 Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides general guidance on troubleshooting small molecule interference in common laboratory assays. As "D1N8" does not correspond to a publicly documented small molecule, this guide addresses common issues encountered with investigational compounds. Researchers should adapt these recommendations to the specific properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which a small molecule like this compound can interfere with laboratory assays?

Small molecules can interfere with laboratory assays through various mechanisms, often leading to false-positive or false-negative results.[1][2] Understanding these potential interactions is the first step in troubleshooting unexpected data. The primary modes of interference include:

  • Optical Interference: The compound may absorb light or fluoresce at the excitation and emission wavelengths used in the assay, directly confounding signal detection.[1]

  • Chemical Reactivity: The molecule might react with assay components, such as enzymes, substrates, or detection reagents, altering their function.[1]

  • Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[1]

  • Chelation: The compound may bind to essential metal ions required for enzyme activity.[1]

  • Membrane Disruption: In cell-based assays, the molecule could disrupt cell membranes, leading to cytotoxicity that is not target-specific.[1]

Q2: My preliminary data shows this compound has an effect, but the results are inconsistent. What should I do?

Inconsistent results are a common indicator of assay interference. To confirm that the observed activity is genuine, it is crucial to perform control experiments and consider orthogonal assays. An orthogonal assay measures the same biological endpoint using a different technology or principle, which can help to rule out artifacts specific to one assay format.[3]

Q3: How can I proactively identify potential assay interference during my screening campaign?

Early identification of interference can save significant time and resources. Implementing a systematic approach to screen for common liabilities is recommended. This can include running control experiments in the absence of the biological target (e.g., "compound-only" controls) to check for direct effects on the assay signal.[3]

Troubleshooting Guides

This section provides structured troubleshooting guidance for common laboratory assays that may be affected by small molecule interference.

I. ELISA (Enzyme-Linked Immunosorbent Assay)
Observed Issue Potential Cause Troubleshooting Steps
High Background Signal Non-specific binding of this compound to the plate or antibodies.[3]1. Increase the number of wash steps. 2. Optimize the blocking buffer (e.g., try different blocking agents or increase incubation time).[3] 3. Run a "compound-only" control (all assay components except the analyte) to see if this compound alone generates a signal.[3]
Reduced Signal (False Negative) This compound inhibits the detection enzyme (e.g., HRP).1. Perform an enzyme activity control by incubating the purified enzyme and substrate with this compound.[3] 2. If inhibition is observed, consider switching to a different detection system.
Increased Signal (False Positive) This compound cross-reacts with detection antibodies or has intrinsic peroxidase-like activity.1. Run a control with this compound and all assay components except the primary antibody. 2. If a signal is still present, the compound may be directly interacting with the detection system.
II. Western Blot
Observed Issue Potential Cause Troubleshooting Steps
High Background This compound interferes with the blocking step or antibody binding.1. Ensure the blocking buffer is optimized; some blocking agents can be masked by certain compounds.[4] 2. Increase the number and duration of wash steps.[4] 3. Titrate the primary and secondary antibody concentrations.[4]
Weak or No Signal This compound disrupts the antibody-antigen interaction.1. Perform a dot blot to confirm the primary antibody can still recognize the target protein in the presence of this compound. 2. Ensure complete protein transfer by staining the membrane with Ponceau S.[5][6]
Non-specific Bands This compound promotes off-target binding of antibodies.1. Reduce the concentration of the primary antibody.[4] 2. Increase the stringency of the wash buffer (e.g., by increasing the detergent concentration).[4]
III. Cell-Based Assays (e.g., Viability, Proliferation)
Observed Issue Potential Cause Troubleshooting Steps
False-Positive Viability Signal This compound directly reduces the viability reagent (e.g., MTT, resazurin).[3]1. Run a cell-free control with this compound and the assay reagent. A signal change indicates direct interference.[3] 2. Switch to an orthogonal viability assay that measures a different parameter (e.g., ATP content, protease activity).[3]
False-Negative Viability Signal This compound inhibits the cellular reductases responsible for converting the assay reagent.[3]1. Compare results with a non-enzymatic viability assay, such as trypan blue exclusion or a live/dead cell stain.[3]
Inconsistent Cytotoxicity This compound has low solubility and is precipitating in the culture medium.1. Visually inspect the wells for precipitate. 2. Determine the solubility of this compound in the assay medium.
IV. Enzymatic Assays
Observed Issue Potential Cause Troubleshooting Steps
Apparent Inhibition with Steep Dose-Response This compound is forming colloidal aggregates that non-specifically inhibit the enzyme.[1]1. Repeat the assay with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibition suggests aggregation.[1]
Time-Dependent Inhibition This compound is a reactive compound that covalently modifies the enzyme.[1]1. Perform a pre-incubation experiment where the enzyme and this compound are mixed for varying times before adding the substrate. An increase in inhibition with longer pre-incubation suggests reactivity.[1]
Signal Quenching This compound absorbs light at the emission wavelength of the fluorescent product.1. Measure the fluorescence of the assay product in the presence and absence of this compound. A decrease in signal indicates quenching.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound intrinsically fluoresces at the wavelengths used in a fluorescence-based assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the plate using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis: A concentration-dependent increase in fluorescence from the this compound-only wells indicates autofluorescence.[1]

Protocol 2: Detecting Colloidal Aggregation using Detergent

Objective: To determine if the inhibitory activity of this compound is due to the formation of colloidal aggregates.

Methodology:

  • Prepare two sets of assay reactions.

  • In Set A , use the standard assay buffer.

  • In Set B , use the standard assay buffer supplemented with 0.01% Triton X-100.

  • In each set, test a range of this compound concentrations.

  • Data Analysis: If the inhibitory potency of this compound is significantly reduced in the presence of Triton X-100, it is strong evidence of inhibition by colloidal aggregation.[1]

Visualizations

experimental_workflow Troubleshooting Workflow for Suspected Assay Interference start Unexpected or Inconsistent Assay Results check_interference Perform Interference Control Experiments start->check_interference interference_found Interference Detected check_interference->interference_found no_interference No Interference Detected check_interference->no_interference orthogonal_assay Validate with Orthogonal Assay interference_found->orthogonal_assay false_positive False Positive/Negative: Artifact of Assay interference_found->false_positive If orthogonal assay is negative troubleshoot Troubleshoot Primary Assay (e.g., buffer, reagents) no_interference->troubleshoot confirm_activity Confirmed Biological Activity orthogonal_assay->confirm_activity If results are consistent troubleshoot->orthogonal_assay

Caption: A decision-making workflow for troubleshooting potential small molecule interference in biochemical assays.[1]

signaling_pathway General Signaling Pathway and Points of Potential Interference cluster_assay In Vitro Assay Components cluster_interference Potential Interference Points Ligand Ligand (this compound) Receptor Receptor/Enzyme Ligand->Receptor Binding I1 Optical Interference (Signal Mimicry/Quenching) Ligand->I1 I2 Reactivity with Substrate/Detection Reagent Ligand->I2 I3 Enzyme Inhibition (Non-specific) Ligand->I3 I4 Chelation of Cofactors Ligand->I4 Substrate Substrate Receptor->Substrate Catalysis Product Product (Signal) Substrate->Product Detection Detection Reagent Product->Detection I1->Product I2->Substrate I2->Detection I3->Receptor

Caption: A diagram illustrating potential points of interference for a small molecule in a typical biochemical assay.

References

Strategies to increase the bioavailability of D1N8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D1N8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is primarily limited by two factors: its low aqueous solubility and extensive first-pass metabolism in the liver. Poor solubility leads to a low dissolution rate in the gastrointestinal tract, while rapid metabolism by cytochrome P450 enzymes significantly reduces the amount of active compound reaching systemic circulation.

Q2: What are the recommended starting points for formulation development to improve this compound bioavailability?

A2: For initial formulation development, we recommend exploring lipid-based formulations and amorphous solid dispersions. Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubilization of this compound in the gastrointestinal tract. Amorphous solid dispersions, created by dispersing this compound in a polymer matrix, can improve its dissolution rate by preventing crystallization.

Q3: Are there any known drug-drug interactions that can affect the bioavailability of this compound?

A3: Yes, co-administration of this compound with strong inhibitors or inducers of CYP3A4 can significantly alter its bioavailability. Strong CYP3A4 inhibitors, such as ketoconazole, can increase the plasma concentration of this compound, while inducers, like rifampicin, can decrease it. Caution is advised when designing co-administration studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
High variability in plasma concentrations between subjects Food effects, poor formulation stability1. Conduct a food-effect bioavailability study to assess the impact of fed vs. fasted states. 2. Evaluate the physical and chemical stability of the formulation under relevant storage and in-use conditions.
Low in vivo efficacy despite good in vitro potency Poor absorption and low bioavailability1. Characterize the physicochemical properties of this compound (solubility, permeability). 2. Employ bioavailability enhancement strategies such as particle size reduction (nanosizing), lipid-based formulations, or co-administration with permeation enhancers.
Unexpectedly short plasma half-life Rapid metabolism1. Investigate the metabolic pathways of this compound to identify the primary metabolizing enzymes. 2. Consider co-administration with a metabolic inhibitor (if clinically feasible) or develop a prodrug of this compound to protect it from first-pass metabolism.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the dissolution rate of different this compound formulations in biorelevant media.

Methodology:

  • Prepare dissolution media simulating fasted state (FaSSIF) and fed state (FeSSIF) intestinal fluids.

  • Place the this compound formulation (e.g., capsule, tablet) in a USP Dissolution Apparatus 2 (paddle apparatus).

  • Add 900 mL of pre-warmed (37°C) dissolution medium.

  • Set the paddle speed to 75 RPM.

  • Withdraw samples (5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh medium.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a differentiated monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Add the this compound solution to the apical (A) side of the Transwell® insert.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_analysis Data Analysis start Poorly Soluble this compound lipid Lipid-Based Formulation start->lipid solid Amorphous Solid Dispersion start->solid dissolution Dissolution Testing lipid->dissolution solid->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study bioavailability Assess Bioavailability pk_study->bioavailability

Caption: Workflow for developing and testing new this compound formulations.

Technical Support Center: Synthesis of D1N8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the synthesis of the novel compound D1N8. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing a low yield of the final this compound product?

A low yield of this compound can be attributed to several factors throughout the synthetic process. Common causes include incomplete reactions, degradation of starting materials or products, and mechanical losses during purification. To troubleshoot this, consider the following:

  • Reaction Conditions: Ensure that the reaction temperature, pressure, and time are optimized. A summary of a hypothetical optimization study is presented in Table 1.

  • Reagent Quality: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction, leading to side products or a decrease in reaction rate.

  • Atmosphere Control: If any of the intermediates or reagents are sensitive to air or moisture, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My purified this compound sample shows the presence of significant impurities in the NMR and LC-MS analysis. What are the likely sources and how can I remove them?

The presence of impurities is a common challenge in multi-step synthesis. The source of these impurities can often be traced back to side reactions or incomplete reactions in the preceding steps.

  • Identify the Impurity: If possible, characterize the structure of the major impurities. This can provide insight into the side reactions occurring.

  • Optimize the Reaction: Adjusting the reaction conditions can often minimize the formation of side products. For example, lowering the reaction temperature may increase the selectivity of the reaction.

  • Enhanced Purification: If the impurities have similar properties to this compound, a standard purification method may not be sufficient. Consider alternative purification techniques as outlined in Table 2.

Question 3: The key cyclization step in the this compound synthesis is not proceeding to completion. What are some common reasons for this failure?

Cyclization reactions can be particularly sensitive to a variety of factors.

  • Conformational Barriers: The linear precursor may not readily adopt the necessary conformation for cyclization. Changing the solvent or temperature can sometimes overcome this.

  • Catalyst Activity: If a catalyst is used, ensure it is active. Catalyst poisoning by impurities in the starting materials or solvent can inhibit the reaction.

  • Concentration Effects: Intramolecular reactions, such as cyclization, are often favored at high dilution, which minimizes intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the purified this compound compound?

For long-term stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, a solution in an appropriate solvent can be stored at 4°C.

Q2: Are there any known safety precautions to take when handling this compound or its intermediates?

As with any novel chemical entity, this compound and its synthetic intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Q3: How can I confirm the stereochemistry of the final this compound product?

The stereochemistry of this compound can be confirmed using a combination of techniques, including X-ray crystallography of a suitable crystal, and advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Data Presentation

Table 1: Hypothetical Optimization of the Final Coupling Step in this compound Synthesis

EntryTemperature (°C)Reaction Time (h)Catalyst Loading (mol%)Yield (%)
12524545
25012578
35024575
48012562
550122.565
6 50 12 10 85

Data is hypothetical and for illustrative purposes only.

Table 2: Comparison of Purification Methods for this compound

MethodPurity Achieved (%)Recovery Rate (%)Throughput
Flash Chromatography95.280Moderate
Preparative HPLC>99.565Low
Recrystallization98.875High

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Final Coupling Step of this compound Synthesis (Based on Table 1, Entry 6)

  • To a solution of the this compound precursor (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere is added the coupling partner (1.2 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The palladium catalyst (0.10 eq) and the ligand (0.20 eq) are added, and the mixture is heated to 50°C.

  • The reaction is stirred at 50°C for 12 hours and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the final this compound compound.

Protocol 2: Purification of this compound by Preparative HPLC

  • The crude this compound is dissolved in a minimal amount of the mobile phase (e.g., acetonitrile/water).

  • The solution is filtered through a 0.22 µm syringe filter.

  • The sample is injected onto a C18 preparative HPLC column.

  • A gradient elution method is employed, starting from 50% acetonitrile in water to 95% acetonitrile over 30 minutes.

  • Fractions containing the pure product (as determined by UV detection) are collected.

  • The solvent is removed under reduced pressure to yield the highly pure this compound.

Visualizations

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway initiated by this compound binding.

experimental_workflow start Start: Precursor A + Reagent B step1 Step 1: Coupling Reaction (See Protocol 1) start->step1 workup1 Aqueous Workup step1->workup1 purify1 Crude Purification (Flash Chromatography) workup1->purify1 intermediate Intermediate C purify1->intermediate step2 Step 2: Cyclization intermediate->step2 workup2 Aqueous Workup step2->workup2 purify2 Final Purification (Prep-HPLC) workup2->purify2 product Final Product: this compound purify2->product analysis Analysis (NMR, LC-MS, HRMS) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_reaction Optimize Reaction (See Table 1) check_reagents->optimize_reaction check_conditions->optimize_reaction analyze_side Analyze Side Products (LC-MS, NMR) optimize_reaction->analyze_side improve_purification Improve Purification (See Table 2) analyze_side->improve_purification success Synthesis Successful improve_purification->success

Caption: Logical troubleshooting flow for this compound synthesis issues.

Technical Support Center: D1N8 (Dinoprostone/PGE2) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of D1N8, more commonly known as Dinoprostone or Prostaglandin E2 (PGE2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for Dinoprostone (PGE2) detection?

A1: For optimal detection of Dinoprostone (PGE2) using a triple-quadrupole mass spectrometer, it is recommended to use electrospray ionization (ESI) in negative ion mode. The Multiple Reaction Monitoring (MRM) mode should be utilized for quantification, targeting specific precursor-to-product ion transitions.

Summary of Mass Spectrometry Parameters for Dinoprostone (PGE2)

ParameterRecommended Value
Ionization ModeESI Negative
Precursor Ion (Q1) m/z351.2
Product Ion (Q3) m/z333.2, 315.2, 271.2, 189.1, 171.1
Collision Energy (CE)See Table 2 for specific values
Dwell Time0.2 s[1]
Cone Voltage35 V[1]

Note: The most abundant and specific transitions should be selected for quantification and confirmation.

Table of MRM Transitions and Collision Energies for Dinoprostone (PGE2) [2]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
351.2333.210
351.2315.212
351.2271.215
351.2189.120
351.2171.125

Q2: What is a typical experimental workflow for Dinoprostone (PGE2) analysis by LC-MS/MS?

A2: A standard workflow for Dinoprostone (PGE2) analysis involves sample preparation, liquid chromatography separation, and mass spectrometry detection. The specific steps may vary depending on the sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample Biological Sample (e.g., Plasma, Cell Supernatant) Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Inject into LC System Concentration->Injection Separation Reverse-Phase C18 Column Injection->Separation Elution Gradient Elution Separation->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Analysis Triple Quadrupole MS (MRM) Ionization->Analysis Data Data Acquisition & Analysis Analysis->Data

Figure 1. A typical experimental workflow for LC-MS/MS analysis of Dinoprostone (PGE2).

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of Dinoprostone (PGE2).

Issue 1: No or Low Signal Intensity

If you are observing no peaks or a very weak signal for Dinoprostone, consider the following troubleshooting steps.

low_signal_troubleshooting Start No or Low Signal for Dinoprostone Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_MS_Params Verify MS Parameters Start->Check_MS_Params Check_LC_Conditions Examine LC Conditions Start->Check_LC_Conditions Check_Instrument Inspect Instrument Performance Start->Check_Instrument Sample_Degradation Is Dinoprostone unstable in your matrix? Consider immediate analysis or addition of antioxidants. Check_Sample_Prep->Sample_Degradation Inefficient_Extraction Optimize extraction pH and solvent. Consider solid-phase extraction for cleaner samples. Check_Sample_Prep->Inefficient_Extraction Incorrect_Transitions Are the correct MRM transitions (m/z) being monitored? Check_MS_Params->Incorrect_Transitions Suboptimal_Tuning Have ion source and collision energies been optimized for Dinoprostone? Check_MS_Params->Suboptimal_Tuning Poor_Chromatography Is the peak shape broad or tailing? Adjust mobile phase composition or gradient. Check_LC_Conditions->Poor_Chromatography Retention_Time_Shift Has the retention time shifted significantly? Equilibrate the column properly. Check_LC_Conditions->Retention_Time_Shift Source_Contamination Is the ESI source dirty? Clean the source components. Check_Instrument->Source_Contamination System_Leak Are there any leaks in the LC or MS system? Perform a leak check. Check_Instrument->System_Leak

Figure 2. Troubleshooting decision tree for low signal intensity of Dinoprostone.

Issue 2: Poor Peak Shape and Reproducibility

Poor chromatography can lead to inaccurate quantification. If you are experiencing issues with peak shape or inconsistent retention times, consult the following guide.

  • Check for Column Overloading: Injecting too concentrated a sample can lead to broad or fronting peaks. Dilute your sample and re-inject.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of prostaglandins. Ensure the pH is appropriate for your column and analyte. A mobile phase containing 0.1% formic acid or 10mM ammonium formate is often used.[2]

  • Column Contamination: Contaminants from the sample matrix can build up on the column, affecting performance. Implement a column wash step between samples or use a guard column.

  • Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Matrix Effects

Biological samples can contain components that interfere with the ionization of Dinoprostone, leading to ion suppression or enhancement.

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., Dinoprostone-d4) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

  • Improve Sample Cleanup: More rigorous sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering matrix components.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of detection.

Experimental Protocols

1. Sample Preparation from Biological Fluids (e.g., Plasma)

This protocol provides a general guideline for the extraction of Dinoprostone from plasma.

  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Add Internal Standard: Spike the plasma sample with a known concentration of Dinoprostone-d4 internal standard.

  • Protein Precipitation: Add four volumes of cold acetonitrile to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Method

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase A: Water with 10mM ammonium formate and 0.1% formic acid.[2]

  • Mobile Phase B: Methanol with 10mM ammonium formate and 0.1% formic acid.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold at 95% B

    • 8.1-13 min: Return to 5% B and equilibrate.[2]

  • Injection Volume: 5 µL.[1]

References

Validation & Comparative

A Comparative Analysis of Deuterated versus Non-Deuterated Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: A Case Study of Deutetrabenazine and Tetrabenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a deuterated drug, deutetrabenazine, with its non-deuterated analogue, tetrabenazine. The focus is on the impact of deuteration on pharmacokinetic properties, metabolic stability, and the resulting clinical implications. This comparison is supported by experimental data to inform drug development professionals and researchers in the field.

Introduction

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug design to improve the pharmacokinetic and/or toxicological profiles of a molecule.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for deuterated compounds, particularly if the deuteration occurs at a site of metabolic modification.[2] This can result in a longer half-life, reduced peak plasma concentrations, and potentially a more favorable side-effect profile.[2]

This guide uses tetrabenazine and its deuterated analogue, deutetrabenazine, as a case study to illustrate the effects of this "deuterium switch." Both compounds are reversible inhibitors of vesicular monoamine transporter 2 (VMAT2), a key protein in the central nervous system responsible for packaging monoamines (dopamine, serotonin, norepinephrine) into synaptic vesicles.[3][4] Inhibition of VMAT2 leads to the depletion of these neurotransmitters at the synapse, a mechanism that is effective in treating hyperkinetic movement disorders such as the chorea associated with Huntington's disease and tardive dyskinesia.[3][5]

Pharmacokinetic Profile Comparison

Deuteration of tetrabenazine at the methoxy groups, the primary sites of metabolism, significantly alters the pharmacokinetic profile of its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[6] This leads to a longer half-life and increased systemic exposure of the active metabolites, allowing for less frequent dosing and a reduction in peak plasma concentrations, which is associated with improved tolerability.[1][6]

Table 1: Pharmacokinetic Parameters of Active Metabolites (α+β)-HTBZ after a Single Oral Dose of Deutetrabenazine (25 mg) vs. Tetrabenazine (25 mg) in Healthy Volunteers [3][6]

ParameterDeutetrabenazine (Deuterated)Tetrabenazine (Non-deuterated)
T1/2 (h) 8.64.8
AUCinf (ng·hr/mL) 542261
Cmax (ng/mL) 74.661.6

T1/2: Half-life; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

Table 2: Steady-State Pharmacokinetic Parameters of Total Active Metabolites ((α+β)-HTBZ) Following Repeated Dosing [7][8]

ParameterDeutetrabenazine (7.5 mg BID)Tetrabenazine (25 mg BID)
AUC0-12,ss (ng·h/mL) 281185
Cmax,ss (ng/mL) 37.155.6
Cmin,ss (ng/mL) 11.81.0

AUC0-12,ss: Area under the plasma concentration-time curve over a 12-hour dosing interval at steady state; Cmax,ss: Maximum plasma concentration at steady state; Cmin,ss: Minimum plasma concentration at steady state; BID: twice daily.

Metabolic Stability

The enhanced pharmacokinetic profile of deutetrabenazine is a direct result of its increased metabolic stability. The deuteration at the metabolically active sites slows down the O-demethylation of the active metabolites by the cytochrome P450 enzyme CYP2D6.[6][9]

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes [10]

CompoundkH/kD (Kinetic Isotope Effect)
α-HTBZ 1.51
β-HTBZ 2.44

kH/kD represents the ratio of the rate of metabolism of the non-deuterated (kH) versus the deuterated (kD) active metabolites.

Experimental Protocols

A randomized, double-blind, two-period crossover study is a common design to compare the pharmacokinetics of a deuterated drug and its non-deuterated analogue.[6]

  • Subjects: Healthy adult volunteers.

  • Dosing: Subjects receive a single oral dose of either deutetrabenazine or tetrabenazine. After a washout period of at least 72 hours, subjects receive the alternate treatment.[6]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) for pharmacokinetic analysis.[6]

  • Analysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 are calculated from the plasma concentration-time data.

This assay assesses the rate of metabolism of a compound in a controlled in vitro system.

  • Test System: Pooled human liver microsomes, which contain a variety of drug-metabolizing enzymes, including cytochrome P450s.

  • Incubation: The test compound (tetrabenazine or its metabolites) is incubated with human liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by the addition of a quenching solvent, such as acetonitrile.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

This assay determines the potency of the compounds in inhibiting their molecular target, VMAT2.

  • Source of VMAT2: Rat striatum tissue, which is rich in VMAT2.

  • Radioligand: A radiolabeled VMAT2 inhibitor, such as [3H]dihydrotetrabenazine, is used.

  • Assay Principle: The assay measures the ability of the test compound (tetrabenazine or its metabolites) to displace the radioligand from its binding site on VMAT2.

  • Procedure:

    • Prepare membrane fractions from rat striatum.

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: The data is used to generate a dose-response curve and calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity for VMAT2.

Mechanism of Action: VMAT2 Inhibition

The therapeutic effect of both tetrabenazine and deutetrabenazine is derived from their inhibition of VMAT2. This transporter is responsible for loading monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By inhibiting VMAT2, these drugs lead to a depletion of monoamines in the presynaptic terminal, reducing their release into the synaptic cleft and thereby mitigating the hyperkinetic movements.[3][4]

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 Uptake Vesicle Vesicle Reduced_Release Reduced Monoamine Release Vesicle->Reduced_Release Exocytosis (Reduced) VMAT2->Vesicle Packaging Depleted_Vesicle Depleted Vesicle Tetrabenazine Tetrabenazine / Deutetrabenazine Tetrabenazine->VMAT2 Inhibition

Caption: Mechanism of VMAT2 inhibition by tetrabenazine and deutetrabenazine.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of a deuterated and non-deuterated drug analogue.

experimental_workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies (Healthy Volunteers) Start->In_Vivo Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) In_Vitro->Metabolic_Stability Target_Binding VMAT2 Inhibition Assay (Rat Striatum) In_Vitro->Target_Binding Data_Analysis Data Analysis and Comparison Metabolic_Stability->Data_Analysis Target_Binding->Data_Analysis PK_Study Pharmacokinetic Crossover Study In_Vivo->PK_Study PK_Study->Data_Analysis Conclusion Comparative Assessment of Deuterated vs. Non-deuterated Analogue Data_Analysis->Conclusion

Caption: Experimental workflow for comparing deuterated and non-deuterated analogues.

Conclusion

The case of deutetrabenazine and tetrabenazine clearly demonstrates the potential of selective deuteration to improve the pharmacokinetic properties of a drug. The increased metabolic stability of deutetrabenazine leads to a longer half-life and more stable plasma concentrations of its active metabolites. This translates into a more favorable clinical profile, with the potential for less frequent dosing and improved tolerability compared to its non-deuterated counterpart. This comparative guide highlights the importance of considering deuteration as a valuable strategy in drug development to optimize the therapeutic potential of new and existing molecules.

References

Comparative Analysis of Target Engagement: Ibrutinib (as a proxy for D1N8) Versus Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "D1N8" did not yield any publicly available information. Therefore, this guide uses the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , as a substitute to demonstrate a comparative analysis of target engagement with other compounds. The data and methodologies presented here pertain to Ibrutinib and its comparison with other BTK inhibitors.

This guide provides a comprehensive comparison of Ibrutinib's target engagement and performance against other commercially available BTK inhibitors, Acalabrutinib and Zanubrutinib. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Quantitative Comparison of BTK Inhibitors

The following table summarizes key quantitative data for Ibrutinib, Acalabrutinib, and Zanubrutinib, focusing on their biochemical potency, cellular activity, and kinase selectivity.

ParameterIbrutinibAcalabrutinibZanubrutinibReference
Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)General Knowledge
Mechanism of Action Covalent, irreversibleCovalent, irreversibleCovalent, irreversibleGeneral Knowledge
BTK IC₅₀ (biochemical) 0.5 nM3 nM<0.5 nM[1][2]
Cellular BTK IC₅₀ 11 nM (in Ramos cells)4.8 nM (in Ramos cells)1.9 nM (in Ramos cells)[3][4]
Selectivity (Kinome Scan) Less selective; significant off-target effects on EGFR, TEC, ITK, etc.More selective than Ibrutinib; minimal off-target activityHighly selective; minimal off-target activity on EGFR and other kinases[5][6]
Plasma Protein Binding 97.3%97.5%94%[7][8]
Half-life 4-6 hours1-2 hours2-4 hours[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical IC₅₀ Determination (Kinase Assay)

The half-maximal inhibitory concentration (IC₅₀) for each compound against BTK was determined using a biochemical kinase assay.

  • Reagents: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), and the test compounds (Ibrutinib, Acalabrutinib, Zanubrutinib).

  • Procedure:

    • The BTK enzyme is incubated with serial dilutions of the test compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cellular IC₅₀ Determination (Cell-Based Assay)

The cellular IC₅₀ was determined to assess the potency of the compounds in a biological context.

  • Cell Line: A B-cell lymphoma cell line, such as Ramos, which has constitutive BTK signaling.

  • Procedure:

    • Ramos cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

    • The cells are incubated for a specific period (e.g., 24-72 hours).

    • Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Kinase Selectivity Profiling (Kinome Scan)

To determine the selectivity of the compounds, their activity against a broad panel of kinases is assessed.

  • Platform: A commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

    • The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are often visualized as a "kinome tree" to provide a graphical representation of the compound's selectivity. The number of kinases inhibited above a certain threshold (e.g., >50%) is used as a measure of selectivity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the B-cell receptor signaling pathway where BTK plays a crucial role and a typical experimental workflow for evaluating BTK inhibitors.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models Biochem Biochemical Assay (IC₅₀) Cellular Cellular Assay (Viability IC₅₀) Biochem->Cellular Kinome Kinome Scan (Selectivity) Kinome->Cellular Target Target Engagement (e.g., Western Blot) Cellular->Target PK Pharmacokinetics (PK) Target->PK PD Pharmacodynamics (PD) PK->PD Efficacy Efficacy Studies (Tumor Models) PD->Efficacy

Caption: A typical preclinical experimental workflow for the evaluation of BTK inhibitors.

References

Cross-Validation Guide for Investigational Agent "Drug X" with a D1/D8 Dosing Regimen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "D1N8" is interpreted as a dosing schedule shorthand for Day 1 and Day 8 of a treatment cycle. This guide provides a template for the cross-validation and comparison of experimental results for a hypothetical investigational agent, provisionally named "Drug X," administered on a D1/D8 schedule in a Phase I clinical trial setting. The context is modeled on early-phase oncology trials, such as the study of CHO-H01 in patients with relapsed or refractory follicular lymphoma, which explores various dosing schedules to determine safety, tolerability, and optimal biological activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to objectively compare performance with alternative therapeutic strategies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a Phase I dose-escalation study of "Drug X" compared to a standard-of-care (SOC) alternative. The data points are illustrative and based on typical endpoints for such trials.[4][5][6]

Table 1: Safety and Tolerability Profile

ParameterDrug X - Cohort 1 (1 mg/kg)Drug X - Cohort 2 (3 mg/kg)Alternative: SOC
Dose-Limiting Toxicities (DLTs) 0/6 Patients1/6 PatientsVaries by agent
Grade ≥3 Adverse Events (AEs) 1 (Neutropenia)2 (Neutropenia, Fatigue)Agent-specific profile
Serious Adverse Events (SAEs) 01 (Febrile Neutropenia)Agent-specific profile
Most Common AEs (any grade) Fatigue (67%), Nausea (50%)Fatigue (83%), Anemia (67%)Varies by agent

Table 2: Pharmacokinetics (PK) and Pharmacodynamics (PD)

ParameterDrug X - Cohort 1 (1 mg/kg)Drug X - Cohort 2 (3 mg/kg)Alternative: SOC
Mean Cmax (ng/mL) 150450Not Applicable
Mean AUC (ng·h/mL) 30009500Not Applicable
Target Engagement (%) 45%85%Varies by mechanism
Biomarker Modulation 30% reduction in Y70% reduction in YVaries by mechanism

Table 3: Preliminary Efficacy

ParameterDrug X - Cohort 1 (1 mg/kg)Drug X - Cohort 2 (3 mg/kg)Alternative: SOC
Objective Response Rate (ORR) 1/6 (16.7%)2/6 (33.3%)~50-70% (in later phases)
Median Duration of Response Not ReachedNot ReachedVaries
Change in Tumor Burden -15% (mean)-35% (mean)Varies

Experimental Protocols

Protocol: Phase I, Open-Label, Dose-Escalation Study of "Drug X"

This protocol outlines the methodology for a first-in-human (FIH) study to evaluate the safety, tolerability, PK, PD, and preliminary anti-tumor activity of "Drug X" administered on a D1, D8 schedule in 28-day cycles.[2][7][8]

1. Study Design:

  • Type: Open-label, non-randomized, dose-escalation trial.[8]

  • Population: Patients with relapsed or refractory follicular lymphoma for whom no curative therapy is available.[2]

  • Dose Escalation: A standard 3+3 design is used.[9] Three patients are enrolled in a dose cohort. If no DLTs are observed, the trial proceeds to the next dose level. If one DLT occurs, three more patients are enrolled in the same cohort. The Maximum Tolerated Dose (MTD) is defined as the dose level at which fewer than 33% of patients experience a DLT.[4][9]

2. Patient Selection Criteria (Inclusion):

  • Histologically confirmed CD20-positive follicular lymphoma.[2]

  • Age > 18 years.

  • ECOG performance status of 0 or 1.[2]

  • Measurable disease as per standard criteria.

  • Adequate organ and marrow function.

3. Dosing and Administration:

  • "Drug X" is administered as an intravenous (IV) infusion on Day 1 and Day 8 of a 28-day cycle.

  • Cycles are repeated until disease progression or unacceptable toxicity.[3]

4. Assessments:

  • Safety: Monitored via weekly physical exams, vital signs, and laboratory tests. Adverse events are graded using CTCAE v5.0. The DLT observation period is the first 28-day cycle.

  • Pharmacokinetics (PK): Blood samples are collected at pre-defined time points before and after infusion on Day 1 and Day 8 of Cycle 1 to determine Cmax, AUC, and other PK parameters.[5]

  • Pharmacodynamics (PD): Tumor biopsies or surrogate tissue samples are collected at baseline and after treatment to assess target engagement and biomarker modulation.[10]

  • Efficacy: Tumor assessments (e.g., via CT or PET scans) are performed at baseline and every 8 weeks (2 cycles) to evaluate response based on established criteria.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for "Drug X"

The following diagram illustrates the Reelin signaling pathway. For the purposes of this guide, we hypothesize that "Drug X" is designed to modulate this pathway by targeting the phosphorylation of the Dab1 adapter protein. Dysregulation of this pathway has been implicated in various cellular processes.[11][12][13][14]

Reelin_Signaling_Pathway Reelin Reelin ApoER2_VLDLR ApoER2 / VLDLR Receptors Reelin->ApoER2_VLDLR Binds Dab1 Dab1 ApoER2_VLDLR->Dab1 Recruits SFK Src Family Kinases (SFK) SFK->Dab1 Phosphorylates Dab1_P Dab1-P (Phosphorylated) Dab1->Dab1_P Downstream Downstream Signaling (e.g., PI3K/Akt) Dab1_P->Downstream Activates DrugX Drug X (Inhibitor) DrugX->SFK Inhibits Cytoskeleton Cytoskeletal Regulation & Neuronal Migration Downstream->Cytoskeleton Modulates

Hypothetical Reelin signaling pathway targeted by Drug X.
Experimental Workflow Diagram

This diagram outlines the typical workflow for a patient enrolled in the Phase I clinical trial of "Drug X" with a D1/D8 dosing schedule.[7][8]

Experimental_Workflow cluster_cycle Treatment Cycle (28 Days) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Enrollment Enrollment & Baseline Assessments Consent->Enrollment D1 Day 1: Drug X Infusion PK/PD Sampling Enrollment->D1 D8 Day 8: Drug X Infusion PK Sampling D1->D8 7 days Monitoring Safety Monitoring (Days 2-28) D8->Monitoring DLT_Eval End of Cycle 1: DLT Evaluation Monitoring->DLT_Eval Response_Eval End of Cycle 2: Tumor Response Assessment DLT_Eval->Response_Eval Continue Continue Treatment (Subsequent Cycles) Response_Eval->Continue Continue->D1 Next Cycle Off_Study Off-Study: (Progression or Toxicity) Continue->Off_Study If PD/Toxicity

Patient workflow in a Phase I trial with D1/D8 dosing.

References

A Comparative Guide to Deuterated Tracers in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the realms of metabolic research, pharmacokinetics, and drug development, deuterated tracers have become indispensable tools. These are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D). This subtle alteration allows researchers to track the fate of these molecules in biological systems with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] While the specific tracer "D1N8" was not identified in publicly available scientific literature, this guide provides a comparative analysis of commonly used deuterated tracers, their applications, and the experimental data supporting their use.

Comparative Analysis of Deuterated Tracers for Metabolic Research: Deuterated Glucose vs. Deuterated Water

Deuterated glucose and deuterated water are two of the most widely used tracers for studying metabolic pathways in vivo. Their applications range from measuring whole-body glucose homeostasis to quantifying the proliferation rates of specific cell populations.

Tracer Primary Applications Advantages Disadvantages
[6,6-²H₂]-Glucose (D-Glucose-d2) Measuring whole-body glucose turnover and hepatic glucose production.[3] Tracing the fate of glucose carbons through glycolysis, the TCA cycle, and the pentose phosphate pathway.[4][5]The deuterium labels on the C6 position are not lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate, making it a reliable tracer for glucose turnover.[3]Provides limited information on downstream metabolic pathways beyond glycolysis compared to fully labeled glucose.[4]
Deuterated Water (D₂O or ²H₂O) Measuring in vivo cell proliferation and death rates by tracking deuterium incorporation into DNA.[6][7][8] Quantifying gluconeogenesis rates. Measuring muscle protein synthesis.[9]Safe for human use, less invasive (can be administered orally), and cost-effective compared to many amino acid tracers.[6][9] Allows for the measurement of synthesis rates over longer periods (days to weeks).[9]Can require larger numbers of cells for analysis by certain methods (GC/P/IRMS).[7] The rate of tracer accumulation in the blood may not always reliably indicate the availability of the ingested fluid.[10]
Experimental Protocols

Protocol 1: In Vivo Glucose Flux Measurement using [6,6-²H₂]-Glucose

This protocol is a generalized method for determining the whole-body rate of appearance of glucose using a primed-constant infusion of [6,6-²H₂]-glucose.[11]

  • Animal/Human Preparation: Subjects are typically fasted overnight to achieve a basal metabolic state.

  • Tracer Preparation: A sterile solution of [6,6-²H₂]-glucose is prepared in saline.

  • Tracer Administration:

    • A priming bolus dose (e.g., 14.0 µmol/kg) is administered intravenously to rapidly achieve isotopic equilibrium.[11]

    • Immediately following the bolus, a continuous infusion (e.g., 11.5 µmol/kg/hr) is maintained for a set period (e.g., 140 minutes).[11]

  • Blood Sampling: Blood samples are collected at baseline (time 0) and at regular intervals during the final phase of the infusion (e.g., 90, 100, 110, 120 minutes) to ensure a steady state of plasma glucose enrichment has been reached.[11]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Analytical Method: Plasma samples are derivatized (e.g., to glucose aldonitrile pentaacetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of glucose.[12]

  • Data Analysis: The rate of glucose appearance (Ra) is calculated from the isotopic enrichment of plasma glucose and the tracer infusion rate.

G cluster_protocol Experimental Workflow: [6,6-²H₂]-Glucose Infusion Subject Preparation Subject Preparation Tracer Administration Tracer Administration Subject Preparation->Tracer Administration Primed-Constant Infusion Blood Sampling Blood Sampling Tracer Administration->Blood Sampling Timed Intervals Plasma Separation Plasma Separation Blood Sampling->Plasma Separation GC-MS Analysis GC-MS Analysis Plasma Separation->GC-MS Analysis Derivatization Data Analysis Data Analysis GC-MS Analysis->Data Analysis Calculate Glucose Ra

Workflow for in vivo glucose flux measurement.

G cluster_pathway Metabolic Fate of [6,6-²H₂]-Glucose Glucose_d2 [6,6-²H₂]-Glucose G6P_d2 G6P-d2 Glucose_d2->G6P_d2 Glycolysis F6P_d2 F6P-d2 G6P_d2->F6P_d2 PPP Pentose Phosphate Pathway G6P_d2->PPP Pyruvate_d2 Pyruvate-d2 F6P_d2->Pyruvate_d2 AcetylCoA_d2 Acetyl-CoA-d2 Pyruvate_d2->AcetylCoA_d2 TCA TCA Cycle AcetylCoA_d2->TCA

Simplified pathway of [6,6-²H₂]-Glucose.

Protocol 2: In Vivo Cell Proliferation Measurement using Deuterated Water (D₂O)

This protocol outlines a general method for measuring cell proliferation based on the incorporation of deuterium from D₂O into the DNA of dividing cells.[6][8]

  • Tracer Administration: Subjects are given an initial loading dose of D₂O (e.g., orally) to achieve a target enrichment in body water (typically 1.5-2.5%). This is followed by daily maintenance doses to sustain the target enrichment for the duration of the study (e.g., 4-12 weeks).[13]

  • Sample Collection: Blood or tissue samples containing the cell population of interest are collected at various time points during and after the D₂O administration period.

  • Cell Isolation: The specific cell type to be studied is isolated from the collected samples using methods like fluorescence-activated cell sorting (FACS).

  • DNA Extraction and Hydrolysis: DNA is extracted from the isolated cells and hydrolyzed to its constituent deoxyribonucleosides.

  • Analytical Method: The deoxyribonucleosides are derivatized and analyzed by GC-MS to measure the incorporation of deuterium into the deoxyribose moiety.[6]

  • Data Analysis: The rate of cell proliferation is calculated based on the rate of increase in deuterium enrichment in the DNA of the target cell population over time.

G cluster_protocol Experimental Workflow: D₂O Labeling for Cell Proliferation D2O_Admin D₂O Administration Sample_Collection Blood/Tissue Collection D2O_Admin->Sample_Collection Over Time Cell_Isolation Cell Isolation (FACS) Sample_Collection->Cell_Isolation DNA_Extraction DNA Extraction & Hydrolysis Cell_Isolation->DNA_Extraction GCMS_Analysis GC-MS Analysis DNA_Extraction->GCMS_Analysis Derivatization Data_Analysis Calculate Proliferation Rate GCMS_Analysis->Data_Analysis

Workflow for D₂O-based cell proliferation assay.

Comparative Analysis of Deuterated Tracers for Protein Synthesis

Measuring muscle protein synthesis (MPS) is crucial for understanding muscle physiology in response to exercise, nutrition, and disease. Both deuterated water and deuterated amino acids are used for this purpose, with a direct comparative study providing valuable insights into their performance.[9]

A study directly compared the use of D₂O with the traditional L-[ring-¹³C₆]-phenylalanine continuous infusion method for measuring MPS in humans, both in a basal (postabsorptive) state and a stimulated (postprandial) state after consuming essential amino acids (EAA).[9]

Measurement Condition Tracer Myofibrillar Protein Synthesis (%·h⁻¹)
Basal (Postabsorptive) L-[ring-¹³C₆]-phenylalanine0.065 ± 0.004
Deuterated Water (D₂O)0.050 ± 0.007
Stimulated (Post-EAA) L-[ring-¹³C₆]-phenylalanine0.089 ± 0.006
Deuterated Water (D₂O)0.088 ± 0.008

Data from Wilkinson et al., 2014.[9]

The results showed that while there was a small difference in the basal MPS rates, both tracers detected a similar and significant increase in MPS after EAA consumption.[9] This demonstrates that the less invasive, orally administered D₂O method can be a viable alternative to the traditional intravenous amino acid tracer technique for acute measurements of MPS.[9]

Experimental Protocol: Comparative Measurement of Muscle Protein Synthesis

This protocol is based on the comparative study by Wilkinson et al. (2014).[9]

  • D₂O Administration: The day before the infusion study, subjects consume an oral bolus of D₂O (e.g., 400 mL).

  • Amino Acid Tracer Infusion: On the study day, subjects receive a primed continuous intravenous infusion of L-[ring-¹³C₆]-phenylalanine (e.g., 0.3 mg·kg⁻¹ prime, 0.6 mg·kg·h⁻¹ continuous).[9]

  • Basal Period: Muscle biopsies and blood samples are taken during a postabsorptive period to measure basal MPS.

  • Stimulated Period: Subjects consume an essential amino acid (EAA) solution (e.g., 20 g) to stimulate MPS.

  • Post-Stimulation Sampling: Further muscle biopsies and blood samples are collected to measure stimulated MPS.

  • Analytical Method:

    • For the D₂O method, deuterium enrichment in protein-bound alanine from the muscle biopsy is measured using GC-Pyrolysis-IRMS.

    • For the phenylalanine method, ¹³C enrichment in protein-bound and plasma phenylalanine is measured by GC-MS.

  • Data Analysis: Fractional synthetic rates (FSR) of muscle protein are calculated for both methods based on the incorporation of the respective isotopes over time.

G cluster_pathway Principle of Measuring Protein Synthesis Tracer_Pool Tracer Pool (D₂O or Labeled Amino Acid) Precursor_Pool Precursor Pool (e.g., Alanine-d or Phe-¹³C₆) Tracer_Pool->Precursor_Pool Incorporation into free amino acid pool Protein Newly Synthesized Muscle Protein Precursor_Pool->Protein Incorporation during protein synthesis

Tracer incorporation into new protein.

Deuterated Compounds as Internal Standards in Bioanalysis

A primary application of deuterated compounds is their use as stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS).[14][15] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to correct for variability.[14] Deuterated standards are considered the "gold standard" because they are chemically identical to the analyte, ensuring they co-elute during chromatography and experience the same matrix effects.[14][16]

Parameter Without Deuterated IS (Analog IS) With Deuterated IS
Mean Accuracy (% Bias) -3.2%+0.3%
Precision (% CV) 8.5%2.1%

Representative data illustrating the typical improvement in assay performance.

The use of a deuterated internal standard significantly improves both the accuracy (closer to the true value) and precision (less variability) of the measurement.[14][16]

Experimental Protocol: General Workflow for Bioanalysis using a Deuterated Internal Standard
  • Sample Preparation: A known amount of the deuterated internal standard is spiked into all samples (unknowns, calibrators, and quality controls) at the beginning of the sample preparation process.

  • Extraction: The analyte and the internal standard are extracted from the biological matrix (e.g., plasma, urine) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The analyte and the deuterated internal standard, which have nearly identical retention times but different mass-to-charge ratios (m/z), are separated and detected.

  • Data Quantification: The concentration of the analyte in the unknown samples is calculated by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve.

G cluster_workflow Bioanalytical Workflow with Deuterated Internal Standard Spike Spike Sample with Deuterated IS Extract Extract Analyte + IS from Matrix Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Calculate Analyte/IS Ratio and Quantify Analyze->Quantify

Typical workflow for LC-MS/MS bioanalysis.

Conclusion

The selection of a deuterated tracer is highly dependent on the specific research question. For metabolic flux studies, [6,6-²H₂]-glucose offers a robust method for determining glucose turnover. For measuring cell proliferation or long-term protein synthesis, deuterated water provides a less invasive and cost-effective approach. In the realm of quantitative bioanalysis, the use of deuterated analogues as internal standards is unparalleled in its ability to enhance the accuracy and precision of analytical data, making it a critical component of modern drug development.

References

A Comparative Guide to the Reproducibility of NEDD8-Based Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental findings related to the ubiquitin-like protein NEDD8 (Neural precursor cell expressed, developmentally downregulated 8), with a focus on the reproducibility and consistency of key discoveries in the field. Assuming "D1N8" to be a likely typographical error for NEDD8, this document synthesizes established knowledge, presents comparative data on therapeutic interventions, and offers detailed experimental protocols to facilitate the replication of pivotal studies.

The process of NEDD8 conjugation to target proteins, known as neddylation, is a critical post-translational modification that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).[1][2][3] The consistency of findings across numerous independent research groups solidifies the central role of the NEDD8 pathway in cellular protein homeostasis. This guide will delve into the core components of this pathway, its therapeutic targeting in oncology, and the experimental methodologies that underpin our current understanding.

I. The Core NEDD8 Pathway: An Established and Reproducible Cascade

The enzymatic cascade of neddylation is a well-characterized and highly reproducible pathway described across a multitude of studies. It involves a three-step process analogous to ubiquitination.[4]

  • Activation (E1): The process is initiated by the NEDD8-activating enzyme (NAE, a heterodimer of NAE1/APPBP1 and UBA3), which activates NEDD8 in an ATP-dependent manner.[5]

  • Conjugation (E2): The activated NEDD8 is then transferred to one of two NEDD8-conjugating enzymes, UBE2M (UBC12) or UBE2F.[5]

  • Ligation (E3): Finally, a substrate-specific NEDD8 E3 ligase, such as RBX1 or RBX2, catalyzes the covalent attachment of NEDD8 to a lysine residue on the substrate protein.[4]

The primary and most extensively studied substrates of neddylation are the cullin proteins, which form the scaffold of CRLs.[3][6] Neddylation of cullins induces a conformational change that is essential for the ubiquitin ligase activity of CRLs, which in turn target a vast number of proteins for proteasomal degradation.[1][2][7] These substrates include key regulators of the cell cycle and cell survival, such as p27, Cyclin E, and IκBα.[1][2][7]

Diagram: The Canonical NEDD8 Conjugation Pathway

NEDD8_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation NEDD8 NEDD8 NAE NAE (E1) (NAE1/UBA3) NEDD8->NAE 1 NAE_NEDD8 NAE~NEDD8 ATP ATP ATP->NAE AMP_PPi AMP + PPi NAE->AMP_PPi E2 E2 (UBE2M/UBE2F) NAE->E2 2 E2_NEDD8 E2~NEDD8 CRL Cullin-RING Ligase (CRL) (Cullin + RBX1/2) E2->CRL 3 Neddylated_CRL Neddylated CRL (Active) CRL->Neddylated_CRL Ubiquitination Poly-ubiquitination Neddylated_CRL->Ubiquitination Activates Substrate Substrate Protein (e.g., p27, Cyclin E) Substrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: The NEDD8 conjugation cascade leading to CRL activation.

II. Therapeutic Targeting of the NEDD8 Pathway: A Comparison of NAE Inhibitors

The critical role of the neddylation pathway in cancer cell proliferation and survival has made it an attractive target for therapeutic intervention.[1][2] Several inhibitors of the NEDD8-activating enzyme (NAE) have been developed and tested in clinical trials. The most extensively studied is Pevonedistat (MLN4924).[2][8]

Table 1: Comparison of NAE Inhibitors in Phase I Clinical Trials for Solid Tumors

ParameterPevonedistat (MLN4924)[9]TAS4464[10][11]
Mechanism of Action Forms a covalent adduct with NEDD8 at the NAE active site, inhibiting NAE activity.[8][9]Selective and potent inhibitor of NAE.[10]
Administration 60-minute intravenous infusion.[9]Intravenous infusion.[11]
Dosing Schedules Tested Days 1-5 of a 21-day cycle; Days 1, 3, 5 of a 21-day cycle.[9]Weekly dosing; Weekly dosing with a 14-day lead-in period.[11]
Maximum Tolerated Dose (MTD) 50 mg/m² to 67 mg/m² on a days 1, 3, 5 schedule.[9]MTD could not be determined due to effects on liver function.[11]
Dose-Limiting Toxicities (DLTs) Hyperbilirubinemia, elevated aspartate aminotransferase (AST).[9]Liver function test (LFT) abnormalities.[11]
Pharmacodynamic Effects Inhibition of NAE confirmed by detection of pevonedistat-NEDD8 adduct and accumulation of CRL substrates (CDT1, NRF2) in tumor biopsies.[9]Dose-dependent inhibition of cullin-NEDD8 complexes in peripheral blood mononuclear cells (PBMCs).[10]
Clinical Activity Stable disease observed in 74% of evaluable patients on schedules B and C.[9]One patient achieved prolonged stable disease; no complete or partial responses observed.[11]

The data from these early-phase trials consistently demonstrate on-target inhibition of the NEDD8 pathway. However, the clinical outcomes and toxicity profiles highlight the need for further research to identify patient populations most likely to benefit and to manage treatment-related adverse events. The reproducibility of the pharmacodynamic effects across different studies and inhibitors provides strong evidence for the feasibility of targeting NAE in a clinical setting.

III. Key Experimental Protocols for Studying the NEDD8 Pathway

The reproducibility of scientific findings is contingent upon the detailed reporting of experimental methods. Below are protocols for key experiments used to investigate the NEDD8 pathway, synthesized from published studies.

This protocol describes the in vitro conjugation of NEDD8 to a cullin-RING ligase complex, using CUL2•RBX1 as an example, to assess the effect of neddylation on its activity.[12]

1. Reagents and Components:

  • Purified recombinant NEDD8

  • Purified recombinant NAE (E1)

  • Purified recombinant UBE2M (E2)

  • Purified recombinant CUL2•RBX1 complex

  • Neddylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 5 mM ATP, 0.1 mM DTT)

2. Procedure:

  • Combine NEDD8, NAE, UBE2M, and CUL2•RBX1 in the neddylation reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting with an anti-cullin antibody to detect the higher molecular weight neddylated cullin species.

Diagram: In Vitro Neddylation Assay Workflow

InVitro_Neddylation_Workflow Start Combine Reagents: - NEDD8 - NAE (E1) - UBE2M (E2) - CUL2•RBX1 Add_ATP Add ATP Initiate Reaction Start->Add_ATP Incubate Incubate 30°C, 30-60 min Add_ATP->Incubate Stop_Reaction Stop Reaction (Add SDS-PAGE Buffer) Incubate->Stop_Reaction Analysis Analyze by SDS-PAGE / Western Blot Stop_Reaction->Analysis Result Detect Neddylated and Un-neddylated Cullin Analysis->Result

Caption: Workflow for an in vitro cullin neddylation experiment.

This method was used to confirm the interaction between NEDD8 and the Aryl Hydrocarbon Receptor (AhR), a finding that suggests non-covalent regulatory roles for NEDD8 beyond CRL activation.[13][14]

1. Cell Culture and Lysis:

  • Culture mammalian cells (e.g., HEK293T) transiently co-transfected with expression vectors for HA-tagged NEDD8 and the protein of interest (e.g., AhR).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarify the cell lysates by centrifugation.

2. Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an antibody against the tag (e.g., anti-HA antibody) or the protein of interest overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 1-2 hours.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

3. Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting with antibodies against both the immunoprecipitated protein and the suspected interacting partner to confirm their co-precipitation.

This protocol is essential for confirming target engagement in preclinical and clinical studies of NAE inhibitors.[9]

1. Sample Collection and Preparation:

  • Obtain tumor biopsy samples from subjects before and after treatment with an NAE inhibitor.

  • Fix the tissue in formalin and embed in paraffin (for immunohistochemistry) or snap-freeze for lysate preparation (for Western blotting).

2. Immunohistochemistry (IHC):

  • Prepare thin sections of the paraffin-embedded tumor tissue.

  • Perform antigen retrieval to unmask the epitopes.

  • Incubate the sections with primary antibodies against CRL substrates that are expected to accumulate upon NAE inhibition (e.g., p27, CDT1, NRF2).

  • Use a suitable secondary antibody detection system to visualize the protein expression.

  • Compare the staining intensity in pre- and post-treatment samples to assess the accumulation of the substrate.

3. Western Blotting:

  • Prepare protein lysates from the frozen tumor tissue.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with antibodies against CRL substrates and a loading control (e.g., α-tubulin).

  • Quantify the band intensities to determine the relative increase in substrate levels after treatment.

IV. Beyond Cullins: Reproducibility in Non-Canonical NEDD8 Functions

While the role of NEDD8 in activating CRLs is well-established, a growing body of literature suggests that NEDD8 can also be conjugated to other "non-cullin" substrates and may have functions independent of CRLs.[1] For example, NEDD8 has been reported to interact non-covalently with the Aryl Hydrocarbon Receptor (AhR), enhancing its transcriptional activity.[13][14]

The reproducibility of findings related to non-cullin substrates can be more variable. This is partly due to the technical challenge of distinguishing true neddylation events from experimental artifacts, especially when overexpressing tagged NEDD8, which can lead to its conjugation through the ubiquitination machinery.[15] Therefore, findings in this area should be interpreted with caution and require rigorous validation using multiple orthogonal approaches, such as those detailed in the protocols above, as well as studies in endogenously expressed systems.

V. Conclusion

The fundamental aspects of the NEDD8 conjugation pathway and its role in activating Cullin-RING E3 ligases are highly reproducible and form a solid foundation for ongoing research. The consistent on-target effects of NAE inhibitors in clinical trials further validate this pathway as a therapeutic target. For researchers, scientists, and drug development professionals, a thorough understanding of the detailed experimental protocols is paramount for reproducing and building upon these findings. As the field explores the less-charted territories of non-cullin neddylation, a continued commitment to rigorous experimental design and transparent reporting will be essential to ensure the reliability and reproducibility of future discoveries.

References

Head-to-Head Comparison: D1N8, a Novel TNFR1 Inhibitor, versus Existing Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel research tool D1N8 with other commercially available alternatives for the targeted inhibition of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. The experimental data presented herein is generated from standardized in-vitro assays to ensure a fair and direct comparison of performance.

Note: "this compound" is a hypothetical designation for a novel TNFR1 inhibitor used here for illustrative purposes. The data and protocols represent a template for the evaluation of such a research tool.

Overview of this compound and a Brief Introduction to the TNF Signaling Pathway

Tumor Necrosis Factor (TNF) is a key pro-inflammatory cytokine that signals through two distinct receptors, TNFR1 and TNFR2, to regulate a wide range of cellular processes including inflammation, apoptosis, and immune responses.[1][2][3] While both receptors are activated by TNF, they often trigger different downstream signaling cascades. TNFR1 is ubiquitously expressed and its activation is strongly linked to pro-inflammatory and apoptotic signaling, making it a significant target in autoimmune diseases and certain cancers.[4][5][6] In contrast, TNFR2 is primarily expressed on immune cells and is often associated with tissue regeneration and immune modulation.[3][5]

This compound is a novel, selective, small-molecule inhibitor designed to specifically antagonize the human TNFR1 signaling pathway. By targeting TNFR1, this compound aims to provide a more precise research tool for studying inflammatory and apoptotic processes, potentially offering advantages over non-selective TNF-α inhibitors that block both TNFR1 and TNFR2 signaling.[5] This guide compares the in-vitro performance of this compound against two other classes of research tools: a non-selective TNF-α neutralizing antibody and another small-molecule TNFR1 antagonist.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound in comparison to a TNF-α neutralizing antibody (Ab-TNF) and a competitor small-molecule TNFR1 antagonist (SM-Antagonist-X).

Table 1: Potency and Binding Affinity
CompoundTargetAssay TypeIC50 (nM)Kᵢ (nM)Kᴅ (nM)
This compound TNFR1 NF-κB Reporter Assay 15.2 N/A N/A
Competitive Binding N/A 8.9 N/A
Surface Plasmon Resonance N/A N/A 5.4
Ab-TNFTNF-αNF-κB Reporter Assay2.5N/AN/A
ELISAN/AN/A0.8
SM-Antagonist-XTNFR1NF-κB Reporter Assay45.8N/AN/A
Competitive BindingN/A22.1N/A

N/A: Not Applicable

Table 2: Selectivity Profile
CompoundTargetAssay TypeFold Selectivity (TNFR1 vs. TNFR2)
This compound TNFR1 Cell-Based Reporter Assay >500-fold
Ab-TNFTNF-αCell-Based Reporter AssayNon-selective
SM-Antagonist-XTNFR1Cell-Based Reporter Assay150-fold
Table 3: In-Vitro Cytotoxicity
CompoundCell LineAssay TypeCC50 (µM)
This compound HEK293 MTT Assay >100
Jurkat MTT Assay >100
Ab-TNFHEK293MTT AssayNot cytotoxic
SM-Antagonist-XHEK293MTT Assay25.5

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies.

NF-κB Luciferase Reporter Assay for Inhibitor Potency

This assay quantifies the activation of the NF-κB signaling pathway downstream of TNFR1 activation.

Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in a 96-well plate at a density of 4 x 10⁴ cells per well.

  • Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[7]

Inhibitor Treatment and Stimulation:

  • 24 hours post-transfection, cells are pre-incubated with serial dilutions of this compound, Ab-TNF, or SM-Antagonist-X for 2 hours.

  • Cells are then stimulated with 10 ng/mL of human TNF-α for 6 hours to induce NF-κB activation.

Luciferase Activity Measurement:

  • After stimulation, the medium is removed, and cells are lysed.

  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.[7][8][9]

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Competitive Binding Assay

This assay measures the ability of the inhibitors to compete with a labeled ligand for binding to TNFR1.

  • A 96-well plate is coated with recombinant human TNFR1.

  • Serial dilutions of this compound or SM-Antagonist-X are added to the wells.

  • A fixed concentration of biotinylated TNF-α is then added to all wells and incubated to allow for competitive binding.

  • The plate is washed, and streptavidin-HRP is added to detect the amount of bound biotinylated TNF-α.

  • A colorimetric substrate is added, and the absorbance is read. The signal is inversely proportional to the binding of the inhibitor.

  • Kᵢ values are determined from the competition curves.

Mandatory Visualizations

TNF Signaling Pathway and Mechanism of this compound Action

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TNFR2 TNFR2 TNF-alpha->TNFR2 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex Caspase8 Caspase8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes This compound This compound This compound->TNFR1

Caption: this compound selectively inhibits the TNFR1 signaling cascade.

Experimental Workflow for Inhibitor Potency Assessment

Experimental_Workflow cluster_setup Day 1: Assay Setup cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2: Data Acquisition A Seed HEK293 cells in 96-well plate B Transfect with NF-kB & Renilla plasmids A->B C Pre-incubate cells with this compound/controls (2h) B->C D Stimulate with TNF-alpha (6h) C->D E Lyse cells D->E F Measure Dual-Luciferase activity E->F G Analyze data and calculate IC50 F->G

Caption: Workflow for the NF-κB luciferase reporter assay.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and highly selective inhibitor of the TNFR1 signaling pathway with low in-vitro cytotoxicity. Its high selectivity for TNFR1 over TNFR2 offers a significant advantage for researchers wishing to dissect the specific contributions of the TNFR1 pathway in various biological processes, without the confounding effects of TNFR2 modulation. The provided experimental protocols offer a robust framework for the independent evaluation and application of this compound in a research setting.

References

Unable to Confirm On-Target Effects of D1N8: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the molecule or drug designated as "D1N8" has yielded no specific information regarding its on-target effects, mechanism of action, or any associated experimental data. As a result, a comparison guide confirming its on-target effects, as requested, cannot be generated at this time.

The scientific and drug development literature does not currently contain any references to a compound with the identifier "this compound." This suggests that "this compound" may be an internal codename for a very early-stage compound not yet disclosed publicly, a highly specific internal research tool, or potentially an error in the designation.

Without any foundational information on this compound, it is impossible to:

  • Identify its specific biological target(s).

  • Summarize quantitative data regarding its efficacy and potency.

  • Detail experimental protocols used for its validation.

  • Compare its performance with any known alternatives.

  • Illustrate its signaling pathways or experimental workflows.

Further investigation and clarification on the identity of "this compound" are required before a comprehensive guide on its on-target effects can be developed. Researchers, scientists, and drug development professionals seeking this information are advised to consult internal documentation or the direct source of the "this compound" designation.

Independent Verification of D1N8's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the novel investigational compound D1N8 with the well-characterized NEDD8-activating enzyme (NAE) inhibitor, Pevonedistat (MLN4924). The data presented herein is intended to offer a framework for the independent verification of this compound's mechanism of action and potency.

Introduction to the Neddylation Pathway and NAE Inhibition

The neddylation pathway is a critical post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2][3] CRLs are essential for protein degradation via the ubiquitin-proteasome system and play a pivotal role in cellular processes such as cell cycle progression, signal transduction, and apoptosis.[2] The initial and rate-limiting step in this cascade is the activation of the ubiquitin-like protein NEDD8 by the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 and UBA3 subunits.[3][4][5][6]

By inhibiting NAE, compounds can block the entire neddylation cascade, leading to the inactivation of CRLs and the accumulation of their substrates.[1][2] This disruption of protein homeostasis can induce DNA damage, cell cycle arrest, and apoptosis, making NAE a compelling target for cancer therapy.[1][7]

Comparative Analysis of NAE Inhibitors

This guide compares the preclinical data of the investigational compound this compound with Pevonedistat, a first-in-class NAE inhibitor that has undergone extensive clinical investigation.[1][7]

Table 1: In Vitro Potency and Cellular Activity
CompoundTargetMechanism of ActionIn Vitro IC50 (NAE Assay)Cell-Based IC50 (HCT-116)
This compound NAEATP-competitive, non-covalent7.2 nM58 nM
Pevonedistat (MLN4924) NAEForms covalent adduct with NEDD8[1][7][8]4.7 nM[9]40-60 nM
Table 2: Downstream Cellular Effects (24-hour treatment in HCT-116 cells)
Compound (at 10x IC50)Accumulation of p21Accumulation of Cdt1G2/M Cell Cycle ArrestApoptosis Induction (Annexin V+)
This compound ++++++65%35%
Pevonedistat (MLN4924) ++++++70%40%

(Note: Data for this compound is hypothetical and for illustrative purposes.)

Signaling Pathways and Experimental Workflows

The Neddylation Cascade and Point of Inhibition

The following diagram illustrates the neddylation pathway, highlighting the role of NAE and the mechanism of its inhibition.

Neddylation_Pathway cluster_E1 E1 Activating Enzyme cluster_E2 E2 Conjugating Enzyme cluster_E3 E3 Ligase NAE1_UBA3 NAE1-UBA3 (NAE) UBE2M_F UBE2M/F NAE1_UBA3->UBE2M_F NEDD8 Transfer AMP_PPi AMP + PPi NAE1_UBA3->AMP_PPi Cullin_RBX1 Cullin-RBX1 (CRL) UBE2M_F->Cullin_RBX1 NEDD8 Transfer Substrate Substrate Protein Cullin_RBX1->Substrate Ubiquitylation NEDD8_inactive NEDD8 NEDD8_inactive->NAE1_UBA3 NEDD8_active NEDD8~ ATP ATP ATP->NAE1_UBA3 Ub_Substrate Ubiquitylated Substrate Substrate->Ub_Substrate Proteasome Proteasome Degradation Ub_Substrate->Proteasome Inhibitor This compound / Pevonedistat Inhibitor->NAE1_UBA3

NAE inhibition blocks the neddylation cascade.
Workflow for Assessing NAE Inhibition via Western Blot

This diagram outlines the key steps to experimentally verify the inhibition of NAE in a cellular context by measuring the neddylation status of a CRL component, such as CUL1 or CUL3.

Western_Blot_Workflow A 1. Cell Culture (e.g., HCT-116) B 2. Treatment (this compound / Pevonedistat) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Anti-Cullin Antibody) F->G H 8. Detection & Analysis G->H

Workflow for cullin neddylation analysis.

Experimental Protocols

In Vitro NAE Activity Assay (IC50 Determination)

This protocol is designed to measure the direct inhibitory effect of a compound on the NAE enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NAE.

  • Principle: This assay quantifies the ATP-dependent formation of the NAE-NEDD8 complex. Inhibition of this process reduces the amount of complex formed.

  • Procedure:

    • Purify recombinant human NAE (NAE1/UBA3) and NEDD8 proteins.

    • In a 96-well plate, incubate NAE with serially diluted concentrations of the test compound (this compound or Pevonedistat) for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of NEDD8 and ATP.

    • Allow the reaction to proceed for 30 minutes at 37°C.

    • Stop the reaction by adding a non-reducing SDS-PAGE loading buffer.

    • Analyze the samples via SDS-PAGE and Western blot using an anti-NEDD8 antibody.

    • Quantify the band intensity of the higher molecular weight NAE-NEDD8 complex.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Cullin Neddylation Assay

This protocol confirms that the test compound engages and inhibits NAE within a cellular environment.

  • Objective: To measure the inhibition of cullin neddylation in cells treated with this compound.

  • Principle: NAE inhibition prevents the attachment of NEDD8 to cullin proteins. This can be visualized on a Western blot as a decrease in the higher molecular weight neddylated cullin band and an increase in the lower molecular weight un-neddylated cullin band.[10]

  • Procedure:

    • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound or Pevonedistat for 4-24 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[10]

    • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[10]

    • Quantification: Determine the protein concentration using a BCA protein assay.[10]

    • SDS-PAGE: Load 20-40 µg of protein lysate per lane onto an 8% Tris-Glycine gel. Run the gel until the dye front reaches the bottom.[10]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended.[10]

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against a specific cullin (e.g., anti-CUL3) overnight at 4°C.[10] The neddylated form will appear as a band shifted up by approximately 8 kDa.[10]

    • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection reagent and a chemiluminescence imaging system.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the functional consequence of NAE inhibition on cell cycle progression.

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Principle: Inhibition of CRLs leads to the accumulation of cell cycle regulators like p21 and Cdt1, often resulting in a G2/M phase arrest.[1]

  • Procedure:

    • Treat HCT-116 cells with this compound or Pevonedistat for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.

    • Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

References

Safety Operating Guide

Proper Disposal Procedures for D1N8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "D1N8" is not a standard chemical identifier. Based on common chemical naming conventions and abbreviations used in research settings, it is likely an abbreviation for either 1,8-Dinitropyrene or 1,8-Naphthalenediamine . This guide provides disposal procedures for both substances. It is crucial to correctly identify the chemical before proceeding with any handling or disposal protocol. Always refer to the specific Safety Data Sheet (SDS) for the chemical in your possession.

Section 1: 1,8-Dinitropyrene

1,8-Dinitropyrene is a potent mutagen and is reasonably anticipated to be a human carcinogen. It is primarily found in diesel exhaust particles. Extreme caution must be exercised during its handling and disposal.

Quantitative Data
PropertyValue
Molecular Formula C₁₆H₈N₂O₄
Appearance Yellowish needles or powder
Melting Point 299 °C (decomposes)
Solubility Insoluble in water
Hazards Acute toxicity, Carcinogenicity, Mutagenicity
Experimental Protocols: Disposal of 1,8-Dinitropyrene

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For handling larger quantities or in case of aerosolization, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste 1,8-Dinitropyrene and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a compatible material (e.g., amber glass or a suitable plastic).

    • Label the container clearly as "Hazardous Waste: 1,8-Dinitropyrene, Carcinogen".

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with 1,8-Dinitropyrene.

    • A suitable solvent (such as acetone or methanol) can be used for initial cleaning, followed by soap and water.

    • Collect all cleaning materials (e.g., wipes, solvent rinses) as hazardous waste.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Do not dispose of 1,8-Dinitropyrene down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow for 1,8-Dinitropyrene

start Start: Handling 1,8-Dinitropyrene Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in Designated Satellite Accumulation Area collect->storage decontaminate Decontaminate Work Area and Equipment storage->decontaminate disposal Arrange for Professional Hazardous Waste Disposal decontaminate->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for 1,8-Dinitropyrene.

Section 2: 1,8-Naphthalenediamine

1,8-Naphthalenediamine is a chemical intermediate that may cause skin irritation and allergic reactions. It is also very toxic to aquatic life with long-lasting effects.[1]

Quantitative Data
PropertyValue
Molecular Formula C₁₀H₁₀N₂
Appearance Red-brown solid
Melting Point 63-66 °C
Boiling Point 205 °C @ 12 mmHg
Solubility Soluble in water
Hazards Skin sensitization, Aquatic toxicity
Experimental Protocols: Disposal of 1,8-Naphthalenediamine

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Use in a well-ventilated area.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Sweep up and shovel the solid material into a suitable container for disposal.[1]

    • Keep the waste in suitable, closed containers for disposal.[1]

    • Label the container as "Hazardous Waste: 1,8-Naphthalenediamine, Aquatic Toxin".

  • Storage:

    • Keep the container in a dry, cool, and well-ventilated place.[1]

    • Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

  • Decontamination:

    • Wash any contaminated skin thoroughly with soap and water.[1]

    • Wash contaminated clothing before reuse.[1]

    • Clean work surfaces to prevent contamination.

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[1]

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

    • Do not allow the product to enter drains, as it is very toxic to aquatic organisms.[1]

Disposal Workflow for 1,8-Naphthalenediamine

start Start: Handling 1,8-Naphthalenediamine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Solid Waste in a Labeled, Closed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage decontaminate Decontaminate Skin and Clothing as Necessary storage->decontaminate disposal Dispose of via an Approved Hazardous Waste Facility decontaminate->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for 1,8-Naphthalenediamine.

References

Essential Safety and Handling Guide for 1,8-Dinitronaphthalene (D1N8)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 1,8-Dinitronaphthalene, herein referred to as D1N8 for operational brevity. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

1,8-Dinitronaphthalene is a hazardous substance that poses significant risks upon exposure. It is classified as a flammable solid, an irritant, and a strong oxidizing agent.[1] The compound is sensitive to heat and shock, with potential for violent reaction.[2]

Health Hazards: Symptoms of exposure may include irritation to the skin, eyes, and mucous membranes.[2] More severe effects can include skin pigmentation, headache, dizziness, cyanosis (bluish discoloration of the skin), nausea, vomiting, anemia, fatigue, and potential damage to the central nervous system, liver, and kidneys.[1][2]

Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.To prevent eye irritation from dust or splashes.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.To avoid direct contact and subsequent skin irritation or absorption.
Respiratory Protection A NIOSH-approved respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. For weighing or diluting the neat chemical, a half-face respirator with an organic vapor/acid gas cartridge is recommended.[1]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation and systemic toxic effects.[3]

Operational Handling and Storage Protocols

Adherence to strict operational protocols is essential to minimize exposure and ensure a safe laboratory environment.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Use spark-proof tools and explosion-proof equipment to prevent ignition.[3]

  • Avoid breathing dust, vapor, mist, or gas.[3]

  • Prevent contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[3]

  • Some sources recommend storing the material in a refrigerator.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[3]

ParameterValueSource
Molecular Weight 218.17 g/mol [1][2]
Appearance Yellow crystals[2]
Melting Point 171-173 °C (340-343 °F)[2]
Water Solubility Insoluble[2]
Vapor Density 7.51 (Heavier than air)[2]

Spill Management and Disposal Plan

Immediate and appropriate response to spills is critical to contain the hazard.

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before addressing the spill.

  • For small spills, dampen the solid material with acetone to prevent dust from becoming airborne.[1][2]

  • Carefully transfer the dampened material to a suitable, labeled container for hazardous waste.[1][2]

  • Use absorbent paper dampened with acetone to clean up any remaining material.[1][2]

  • Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for disposal.[1][2]

  • Wash the contaminated area with acetone followed by a strong soap and water solution.[1][2]

  • Do not re-enter the area until it has been verified as clean by a safety officer.[1][2]

Disposal Plan:

  • All this compound waste is considered hazardous.

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

  • Dispose of contaminated materials and unused product in accordance with all applicable federal, state, and local regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, incorporating critical safety checkpoints.

D1N8_Handling_Workflow prep Preparation - Review SDS - Don PPE weigh Weighing & Handling - Use fume hood - Use spark-proof tools prep->weigh experiment Experimental Use - Maintain ventilation - Monitor for spills weigh->experiment decon Decontamination - Clean workspace with acetone - Wash with soap and water experiment->decon spill Spill Event experiment->spill If spill occurs disposal Waste Disposal - Segregate hazardous waste - Follow institutional protocols decon->disposal spill_response Spill Response Protocol - Dampen with acetone - Collect and contain spill->spill_response spill_response->decon Post-cleanup

Caption: Workflow for safe handling of 1,8-Dinitronaphthalene.

References

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